Isoindoline-4-carbaldehyde hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c11-6-8-3-1-2-7-4-10-5-9(7)8;/h1-3,6,10H,4-5H2;1H |
InChI Key |
KZFQUBKAWRWUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C=O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Isoindoline-4-carbaldehyde hydrochloride CAS number search
An In-Depth Technical Guide to Isoindoline-4-carbaldehyde Hydrochloride (CAS: 1159823-39-8) in Drug Discovery
Abstract As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic pathways for complex heterocyclic scaffolds. The isoindoline core is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics and cutting-edge targeted protein degraders (PROTACs). This whitepaper provides a comprehensive technical evaluation of Isoindoline-4-carbaldehyde hydrochloride (CAS: 1159823-39-8) , detailing its physicochemical properties, self-validating synthetic protocols, and its pivotal role in modern pharmacological applications.
Physicochemical Profiling & Structural Significance
Isoindoline-4-carbaldehyde hydrochloride is a bifunctional building block characterized by a secondary amine embedded within a bicyclic isoindoline ring and a reactive formyl group at the C4 position[1]. The commercial availability of this compound as a hydrochloride salt is a deliberate choice to enhance its bench stability. Free-base isoindolines are prone to oxidative degradation (forming isoindolin-1-ones) and spontaneous polymerization when exposed to air and light. The hydrochloride salt effectively protonates the secondary amine, deactivating the ring toward auto-oxidation and ensuring long-term shelf life.
Table 1: Quantitative Physicochemical Data of Isoindoline-4-carbaldehyde HCl
| Property | Value / Description | Causality / Relevance in Synthesis |
| CAS Number | 1159823-39-8 | Primary identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C9H10ClNO (C9H9NO · HCl) | Defines stoichiometric equivalents required for base neutralization. |
| Molecular Weight | 183.63 g/mol | Critical for precise molarity calculations in high-throughput screening. |
| Form | Solid (Powder) | Facilitates gravimetric dispensing; requires adequate dissolution in polar aprotic solvents (e.g., DMF, DMSO). |
| Bifunctionality | Secondary Amine + Aldehyde | Enables orthogonal functionalization (N-alkylation vs. reductive amination). |
Synthetic Utility & Self-Validating Methodologies
The true value of Isoindoline-4-carbaldehyde hydrochloride lies in its orthogonal reactivity. The formyl group can undergo reductive amination, olefination (Wittig), or Grignard additions, while the secondary amine can be acylated, sulfonylated, or alkylated.
Below is the workflow illustrating the synthetic divergence of this scaffold.
Caption: Synthetic divergence of Isoindoline-4-carbaldehyde into bioactive scaffolds.
Protocol: Selective Reductive Amination of the C4-Aldehyde
To utilize the aldehyde without prematurely reacting the isoindoline nitrogen, a highly controlled reductive amination is required. This protocol is designed as a self-validating system , ensuring that each step provides observable feedback before proceeding.
Step 1: In Situ Free-Basing & Iminium Formation
-
Action: Suspend 1.0 mmol of Isoindoline-4-carbaldehyde HCl in 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA), followed by 1.1 mmol of the target primary amine.
-
Causality: DIPEA is strictly chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The neutralization of the HCl salt liberates the aldehyde.
-
Self-Validation Check: The initial cloudy suspension will transition into a clear or slightly yellow homogeneous solution within 30 minutes. This visual clearance confirms the successful formation of the soluble iminium ion intermediate. Do not proceed until the solution is clear.
Step 2: Selective Reduction
-
Action: Add 1.5 mmol of Sodium triacetoxyborohydride (STAB) portion-wise at 0°C, then allow the reaction to warm to room temperature (20°C) over 2 hours.
-
Causality: STAB is a mild reducing agent that specifically targets the protonated iminium intermediate. Unlike Sodium borohydride (
), STAB will not reduce the unreacted free aldehyde at room temperature, which drastically minimizes the formation of unwanted alcohol byproducts. -
Self-Validation Check: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete only when the mass corresponding to the starting aldehyde (m/z ~148 [M+H]+ for the free base) is entirely absent.
Step 3: Quench and Isolation
-
Action: Quench the reaction with 5 mL of saturated aqueous
. Stir vigorously for 15 minutes. Extract with dichloromethane (3 x 5 mL). -
Causality: The basic quench serves a dual purpose: it destroys any residual STAB (preventing downstream reduction artifacts) and ensures the newly synthesized amine is fully deprotonated (free-based) to partition efficiently into the organic layer.
Pharmacological Landscape of Isoindoline Derivatives
The isoindoline heterocycle is a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities[2]. By utilizing precursors like Isoindoline-4-carbaldehyde, medicinal chemists can rapidly explore structure-activity relationships (SAR) across multiple therapeutic areas.
Table 2: Key Pharmacological Applications of Isoindoline Scaffolds
| Therapeutic Area | Target / Mechanism | Clinical / Preclinical Relevance | Reference |
| Oncology (IMiDs) | Cereblon (CRBN) E3 Ligase | Backbone of Thalidomide, Lenalidomide, and Pomalidomide for Multiple Myeloma. | [2] |
| Osteoarthritis | ADAMTS-4/5 Inhibition | Isoindoline amide derivatives show potent, orally bioavailable disease-modifying effects. | [3] |
| CNS Disorders | 5-HT1A Receptor | Isoindoline derivatives elevate 5-HT levels, demonstrating significant antidepressant activity. | [4] |
| Epilepsy | Unknown (Anticonvulsant) | Isoindoline-1,3-dione derivatives increase seizure latency and reduce mortality. | [5] |
The Role of Isoindolines in Targeted Protein Degradation (PROTACs)
Perhaps the most revolutionary application of the isoindoline core is its use as a Cereblon (CRBN) binding ligand in Proteolysis Targeting Chimeras (PROTACs). The isoindoline-1,3-dione (phthalimide) and isoindolin-1-one derivatives are essential for hijacking the cellular ubiquitination machinery to degrade disease-causing proteins[2].
Caption: Mechanism of targeted protein degradation via isoindoline-based CRBN binders.
Isoindoline-4-carbaldehyde serves as a highly modular starting point for synthesizing these CRBN binders. The C4-aldehyde allows for the attachment of various linker chemistries (e.g., PEG linkers via reductive amination), while the isoindoline core is subsequently oxidized or functionalized to optimize binding affinity within the CRBN hydrophobic pocket.
Conclusion
For drug development professionals, Isoindoline-4-carbaldehyde hydrochloride (CAS: 1159823-39-8) is far more than a simple reagent; it is a gateway to diverse chemical space. By understanding the causality behind its handling—specifically the necessity of its hydrochloride salt form and the nuances of orthogonal functionalization—researchers can reliably deploy this building block to synthesize the next generation of targeted therapeutics, from ADAMTS-4/5 inhibitors to advanced PROTAC degraders.
References
-
MDPI. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core". Available at: [Link]
-
ACS Pharmacology & Translational Science. "Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis". Available at: [Link]
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Bentham Science Publishers. "Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents". Available at: [Link]
-
Bentham Science Publishers. "Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery". Available at: [Link]
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Technical Safety & Handling Guide: Isoindoline-4-carboxaldehyde Hydrochloride
The following technical guide details the safety, handling, and application of Isoindoline-4-carboxaldehyde hydrochloride , designed for researchers and drug development professionals.
CAS: 1159823-39-8 | Formula: C₉H₁₀ClNO | Role: Medicinal Chemistry Intermediate
Executive Summary & Chemical Identity
Isoindoline-4-carboxaldehyde hydrochloride (also known as 4-Formylisoindoline HCl) is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules, including PARP inhibitors and kinase modulators.
As a secondary amine salt bearing a reactive aldehyde moiety, this compound presents a dual-stability challenge : it is hygroscopic (due to the HCl salt) and prone to oxidation (aldehyde to carboxylic acid). This guide prioritizes protocols that mitigate these degradation pathways while ensuring operator safety.
Chemical Identification Table
| Parameter | Technical Specification |
| Chemical Name | Isoindoline-4-carboxaldehyde hydrochloride |
| Synonyms | 4-Formylisoindoline hydrochloride; 2,3-Dihydro-1H-isoindole-4-carbaldehyde HCl |
| CAS Number | 1159823-39-8 |
| Molecular Formula | C₉H₉NO[1][2][3] · HCl (C₉H₁₀ClNO) |
| Molecular Weight | 183.63 g/mol |
| Physical State | White to pale yellow solid (crystalline powder) |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexanes) |
| Precursor CAS | 1049677-40-8 (N-Boc-4-formylisoindoline) |
Hazard Identification & Risk Assessment (GHS)
Note: While specific toxicological data for this research chemical is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous isoindolines and aldehyde salts.
GHS Classification
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[4] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4] |
| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction (Aldehyde moiety).[6] |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]
-
P280: Wear protective gloves/eye protection/face protection (Nitrile gloves, safety goggles).
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5] Continue rinsing.[5]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed (Critical for stability).[5]
Advanced Handling & Storage Protocols
Senior Scientist Insight: The primary failure mode with this reagent is oxidative degradation coupled with hydrolysis . The aldehyde group will oxidize to the carboxylic acid (Isoindoline-4-carboxylic acid) if exposed to air, and the HCl salt will absorb atmospheric moisture, turning the powder into a sticky gum.
Storage Hierarchy (The "Cold & Dry" Rule)
-
Temperature: Store at 2–8°C (Refrigerated). For long-term storage (>3 months), store at -20°C .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands over the cap.
Operational Workflow (DOT Diagram)
The following diagram illustrates the decision logic for safe handling to maintain chemical integrity.
Caption: Operational workflow for handling hygroscopic aldehyde salts to prevent degradation.
Synthesis & Application Context
Researchers often synthesize this compound de novo because the commercial salt can degrade during shipping.
Synthesis Pathway (Deprotection)
The most robust route involves the acid-mediated deprotection of the N-Boc precursor.
-
Precursor: tert-Butyl 4-formylisoindoline-2-carboxylate (CAS 1049677-40-8 ).
-
Reagent: 4M HCl in Dioxane or TFA/DCM (followed by HCl exchange).
-
Key Precaution: The resulting HCl salt must be precipitated with diethyl ether and filtered under nitrogen to avoid moisture uptake.
Drug Development Utility
The 4-formyl group serves as a "warhead" for reductive amination, allowing the attachment of diverse side chains.
-
Mechanism: The secondary amine (isoindoline ring) binds to the target pocket, while the aldehyde-derived appendage extends into solvent-exposed regions to tune solubility or selectivity.
-
Self-Validation: If your reductive amination yields low conversion, check the starting material's ¹H NMR for a carboxylic acid peak (approx. 11-13 ppm) indicating oxidation.
Caption: Standard synthesis pathway from the stable N-Boc precursor.
Emergency Response Protocols
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse for 15 min using eyewash station. Lift eyelids. | Acidic salts cause rapid corneal damage; immediate dilution is critical. |
| Skin Contact | Wash with soap and water.[5][6] Remove contaminated clothing.[5][6] | Aldehydes can cause sensitization; thorough removal prevents allergic dermatitis. |
| Inhalation | Move to fresh air.[5][6] If breathing is difficult, give oxygen. | Dust is irritating to the upper respiratory tract (STOT SE 3). |
| Spill Cleanup | Dampen with inert absorbent (sand/vermiculite). Sweep carefully. | Avoid generating dust.[4][5][6] Do not use combustible materials (sawdust). |
| Fire | Use CO₂, dry chemical, or foam.[4] | Thermal decomposition releases toxic NOₓ and HCl fumes. |
References
-
ChemicalBook. (n.d.). Isoindoline-4-carbaldehyde hydrochloride Product Page (CAS 1159823-39-8).[2][7][8][9] Retrieved from
-
MolCore. (n.d.). tert-Butyl 4-formylisoindoline-2-carboxylate (Precursor CAS 1049677-40-8). Retrieved from
-
Bidepharm. (n.d.).[6] Isoindoline-4-carbaldehyde hydrochloride Safety Data. Retrieved from
-
PubChem. (2025). Compound Summary: Isoindoline derivatives and safety profile. Retrieved from
-
ChemScene. (n.d.). Isoindoline Hydrochloride Series - Safety & Handling. Retrieved from
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The Ascendancy of 4-Substituted Isoindoline Derivatives in Modern Medicinal Chemistry: A Technical Guide
Abstract
The isoindoline scaffold, a privileged structural motif in medicinal chemistry, has given rise to a multitude of clinically significant therapeutic agents. Among these, the strategic substitution at the 4-position of the isoindoline core has proven to be a particularly fruitful avenue for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of 4-substituted isoindoline derivatives. We will delve into the chemical intricacies of their preparation, explore their diverse pharmacological activities, and present detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Isoindoline Core and the Significance of 4-Position Substitution
The isoindoline heterocyclic system, consisting of a benzene ring fused to a pyrrolidine ring, is a cornerstone in the design of bioactive molecules.[1] Its rigid structure and synthetic tractability have made it an attractive starting point for the development of drugs targeting a wide array of diseases. The strategic placement of substituents on the isoindoline ring system can dramatically influence the molecule's physicochemical properties and biological activity.
The 4-position of the isoindoline ring, in particular, has emerged as a critical site for modification. Substitution at this position can profoundly impact a molecule's interaction with its biological target, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The most prominent examples of this are the immunomodulatory drugs (IMiDs), lenalidomide and pomalidomide, where a 4-amino substitution is a key determinant of their potent anticancer activities.[2] This guide will explore the diverse functionalities that have been successfully introduced at the 4-position and their impact on therapeutic applications ranging from oncology to neurodegenerative disorders.
Synthetic Strategies for 4-Substituted Isoindoline Derivatives
The synthesis of 4-substituted isoindoline derivatives can be approached through various synthetic routes, often starting from readily available phthalic anhydride or phthalimide precursors. The choice of synthetic strategy is dictated by the desired substitution pattern at the 4-position and the overall complexity of the target molecule.
Synthesis of 4-Amino-Substituted Isoindoline-1,3-diones (IMiD Analogs)
The synthesis of the core structure of immunomodulatory drugs like lenalidomide and pomalidomide typically involves the introduction of a nitro group at the 4-position of a phthalic acid derivative, followed by reduction to the corresponding amine.
Experimental Protocol: Synthesis of Pomalidomide [3][4]
This protocol outlines a common synthetic route to pomalidomide, starting from 4-nitrophthalic anhydride.
-
Step 1: Condensation. 4-Nitrophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent, such as acetic acid or dimethylformamide (DMF), often in the presence of a base like sodium acetate or triethylamine. This reaction forms 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.
-
Step 2: Reduction. The nitro group of the intermediate is then reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5] This step yields pomalidomide.
Workflow for Pomalidomide Synthesis:
Caption: A typical synthetic workflow for Pomalidomide.
Synthesis of Other 4-Substituted Isoindoline Derivatives
Beyond the 4-amino substitution, a variety of other functional groups can be introduced at this position to explore different biological activities. For instance, the synthesis of 4-fluoro-substituted isoindolines can be achieved from 3-fluorophthalic anhydride. These derivatives have shown promise in various therapeutic areas.[6]
Therapeutic Applications of 4-Substituted Isoindoline Derivatives
The versatility of the 4-substituted isoindoline scaffold is reflected in the broad range of therapeutic applications for which these compounds have been investigated.
Immunomodulatory and Anti-Cancer Agents
The most well-established application of 4-substituted isoindoline derivatives is in the treatment of cancer, particularly multiple myeloma. Lenalidomide and pomalidomide are cornerstone therapies for this disease.[7]
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The primary mechanism of action of immunomodulatory drugs involves their binding to the protein cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[8] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins leads to the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.[9]
Signaling Pathway of IMiDs in Multiple Myeloma:
Caption: Mechanism of action of IMiDs in multiple myeloma cells.
Neurodegenerative Diseases
Recent research has explored the potential of 4-substituted isoindoline derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[10] Certain derivatives have been shown to act as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for managing the symptoms of Alzheimer's.[1][11]
Experimental Protocol: Acetylcholinesterase Inhibition Assay [5][7]
The inhibitory activity of isoindoline derivatives against AChE can be determined using the Ellman's method.
-
Reagent Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, test compound solution (at various concentrations), and DTNB.
-
Enzyme Addition: Add the AChE solution to initiate the reaction, except in the blank wells.
-
Substrate Addition: After a pre-incubation period, add the acetylthiocholine iodide solution to all wells.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Kinase Inhibition
The isoindoline scaffold has also been utilized in the development of kinase inhibitors, which are a major class of anticancer drugs.[12] Specific substitutions at the 4-position can confer selectivity and potency against various kinases involved in cancer cell proliferation and survival.
Experimental Protocol: In Vitro Kinase Assay [13][14]
The inhibitory activity of 4-substituted isoindoline derivatives against a specific kinase can be evaluated using various in vitro assay formats, such as a luminescence-based assay.
-
Reagent Preparation: Prepare solutions of the test compound, the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate kinase assay buffer.
-
Assay Procedure: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the kinase and substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Signal Detection: Stop the reaction and add a detection reagent that generates a luminescent signal proportional to the amount of ADP produced (and thus, kinase activity).
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Other Therapeutic Areas
The therapeutic potential of 4-substituted isoindoline derivatives extends to other areas, including:
-
Phosphodiesterase 4 (PDE4) Inhibition: Certain derivatives have been investigated as inhibitors of PDE4, an enzyme involved in inflammatory pathways.[15][16]
-
Antimicrobial and Antiviral Agents: The isoindoline scaffold has been explored for the development of new antimicrobial and antiviral drugs.[17]
Structure-Activity Relationships (SAR)
The biological activity of 4-substituted isoindoline derivatives is highly dependent on the nature of the substituent at the 4-position, as well as other modifications to the isoindoline core and appended functionalities. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.
| Compound/Derivative Class | 4-Position Substituent | Other Key Structural Features | Therapeutic Target/Application | Key SAR Insights |
| Lenalidomide | -NH2 | Glutarimide ring | CRL4-CRBN E3 Ligase (Multiple Myeloma) | The 4-amino group is critical for potent IMiD activity.[2] |
| Pomalidomide | -NH2 | Carbonyl group on phthaloyl ring, Glutarimide ring | CRL4-CRBN E3 Ligase (Multiple Myeloma) | The 4-amino group is essential. The additional carbonyl group enhances potency compared to lenalidomide.[7] |
| Apremilast Analogues | Varies (e.g., -F, -Cl) | Substituted phenethylsulfone side chain | PDE4 (Inflammatory Diseases) | Halogen substitutions at the 4-position can modulate PDE4 inhibitory activity.[18] |
| AChE Inhibitors | Varies (e.g., linked to N-benzyl pyridinium) | Linker length and composition | Acetylcholinesterase (Alzheimer's Disease) | The nature of the substituent and the linker to a pharmacophore that interacts with the enzyme's active site are key determinants of potency.[11] |
| Kinase Inhibitors | Varies (e.g., aryl groups) | Modifications to the N-substituent | Various Kinases (Cancer) | The 4-substituent can influence kinase selectivity and potency by interacting with specific residues in the kinase domain. |
Conclusion and Future Perspectives
The 4-substituted isoindoline scaffold has proven to be a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. From the paradigm-shifting immunomodulatory drugs for multiple myeloma to emerging candidates for neurodegenerative diseases and other indications, the strategic modification of the 4-position continues to unlock new therapeutic possibilities.
Future research in this area will likely focus on several key aspects:
-
Expansion of Therapeutic Applications: Exploring the potential of 4-substituted isoindoline derivatives against a wider range of diseases, including infectious diseases and rare genetic disorders.
-
Development of Novel PROTACs: Leveraging the CRBN-binding properties of the isoindoline core to design novel Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of disease-causing proteins.
-
Refinement of SAR and Rational Design: Utilizing computational modeling and advanced synthetic techniques to further refine the structure-activity relationships and design next-generation compounds with enhanced potency, selectivity, and safety profiles.
The continued exploration of the chemical space around the 4-substituted isoindoline core holds immense promise for the development of innovative medicines that address significant unmet medical needs.
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Chen, N., et al. (2016). New synthesis route for the preparation of pomalidomide. Synthetic Communications, 46(18), 1535-1541. Retrieved February 27, 2026, from [Link]
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He, S., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 204-216. Retrieved February 27, 2026, from [Link]
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Jafari, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. ResearchGate. Retrieved February 27, 2026, from [Link]
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Jankowska, K. A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 14769. Retrieved February 27, 2026, from [Link]
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Kamal, A., et al. (2021). Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. ACS Omega, 6(48), 32575-32588. Retrieved February 27, 2026, from [Link]
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Kandeel, M., et al. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC advances, 12(12), 7439-7458. Retrieved February 27, 2026, from [Link]
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Kaur, M., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved February 27, 2026, from [Link]
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Lee, W.-C. (2020). New isoindoline derivative, pharmaceutical composition including thereof and use thereof. SciSpace. Retrieved February 27, 2026, from [Link]
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Lu, G., et al. (2014). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 21(6), 755-763. Retrieved February 27, 2026, from [Link]
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Park, J. E., et al. (2022). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications, 13(1), 528. Retrieved February 27, 2026, from [Link]
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Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure & Dynamics, 1-13. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). The anticancer SAR studies of isoindolinone derivatives. Retrieved February 27, 2026, from [Link]
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S, A. A. M., et al. (2021). A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Deriva. Hilaris Publisher. Retrieved February 27, 2026, from [Link]
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Soriano-Ursúa, M. A., et al. (2017). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson's and Alzheimer's disease (in silico, in vitro and in vivo study). Journal of Medical Microbiology & Diagnosis, 6(4). Retrieved February 27, 2026, from [Link]
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Szkatuła, D., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules, 23(2), 393. Retrieved February 27, 2026, from [Link]
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W, Z. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1959-1963. Retrieved February 27, 2026, from [Link]
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Yadav, M. R., et al. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 12(12), 7439-7458. Retrieved February 27, 2026, from [Link]
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Zhang, Y., et al. (2018). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2564-2569. Retrieved February 27, 2026, from [Link]
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Zhembe, A., et al. (2023). Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. ResearchGate. Retrieved February 27, 2026, from [Link]
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved February 27, 2026, from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 27, 2026, from [Link]
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Frontiers. (n.d.). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved February 27, 2026, from [Link]
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Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). Isoindolines, method of use, and pharmaceutical compositions.
- Google Patents. (n.d.). Thiazolyl, oxazolyl, pyrrolyl, and imidazolyl carboxylic acid amide derivatives useful as PDE4 isoenzyme inhibitors.
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Kaur, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved February 27, 2026, from [Link]
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Kumar, A., et al. (2016). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Anti-cancer agents in medicinal chemistry, 16(11), 1394-1406. Retrieved February 27, 2026, from [Link]
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Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Retrieved February 27, 2026, from [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 27, 2026, from [Link]
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Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved February 27, 2026, from [Link]
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YouTube. (2021, January 14). Graphviz tutorial. Retrieved February 27, 2026, from [Link]
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caseywatts. (n.d.). graphviz-tutorial. GitHub. Retrieved February 27, 2026, from [Link]
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Cantera. (n.d.). Viewing a reaction path diagram. Retrieved February 27, 2026, from [Link]
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Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved February 27, 2026, from [Link]
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Çetin, B., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1613. Retrieved February 27, 2026, from [Link]
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Çetin, B., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. Retrieved February 27, 2026, from [Link]
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ResearchGate. (n.d.). Generalized SAR of synthesized isoindoline-1,3-dione-4-aminoquinolines. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Quantitative Structure–Activity Relationship Studies of Anticancer Activity for Isatin (1H-indole-2,3-dione) Derivatives Based on Density Functional Theory. Retrieved February 27, 2026, from [Link]
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Wójcik, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7659. Retrieved February 27, 2026, from [Link]
-
Wójcik, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Sources
- 1. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic Sourcing & Technical Profile: Isoindoline-4-carbaldehyde Hydrochloride
The following technical guide is structured to serve as a strategic resource for drug development professionals. It prioritizes the "why" and "how" of sourcing and validating Isoindoline-4-carbaldehyde hydrochloride , a specialized heterocyclic building block.
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, the isoindoline core is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the 5-substituted isoindolines are ubiquitous in catalog inventories, the 4-substituted isomers (such as Isoindoline-4-carbaldehyde hydrochloride ) represent a higher-value, strategic chemical space.[1]
Accessing the 4-position allows for unique vector exploration in Structure-Activity Relationship (SAR) studies, particularly for:
-
PARP Inhibitors: Analogues of veliparib/niraparib where the carboxamide is modified.[1][2]
-
Kinase Inhibitors: Exploiting the aldehyde for reductive aminations to access novel ATP-binding pockets.[2]
-
CNS Agents: Modulating lipophilicity and metabolic stability of dopamine/serotonin receptor ligands.[1][2]
This guide details the commercial landscape, quality assurance protocols, and handling requirements for this critical intermediate.
Chemical Identity & Technical Specifications
Before engaging suppliers, it is critical to establish the exact chemical identity to avoid regioisomeric confusion (specifically with the more common 5-isomer).[2]
| Parameter | Specification |
| Chemical Name | Isoindoline-4-carbaldehyde hydrochloride |
| Common Synonyms | 4-Formylisoindoline HCl; 2,3-Dihydro-1H-isoindole-4-carbaldehyde hydrochloride |
| CAS Number (HCl Salt) | 1159823-39-8 |
| CAS Number (Free Base) | Not widely listed; typically generated in situ |
| CAS Number (Boc-Precursor) | 1049677-40-8 (tert-Butyl 4-formylisoindoline-2-carboxylate) |
| Molecular Formula | C₉H₁₀ClNO (HCl salt) |
| Molecular Weight | 183.63 g/mol |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
Structural Visualization
The following diagram illustrates the core structure and its relationship to the stable Boc-protected precursor, which is often the preferred route for bulk procurement.[1][2]
Caption: Chemical relationship between the stable commercial precursor and the reactive HCl salt.
Commercial Supplier Landscape
Sourcing this compound requires navigating between "In-Stock" catalog suppliers and "Make-to-Order" synthesis houses. The 4-isomer is significantly rarer than the 5-isomer.
Tier 1: Validated Catalog Suppliers
These suppliers list specific batches and purity data.[1][2]
| Supplier | Catalog # | Purity | Pack Sizes | Lead Time | Notes |
| BLD Pharm | BD437369 | >97% | 100mg, 1g | 1-2 Weeks | Primary source for the HCl salt [1].[2] |
| MolCore | MC630968 | >98% | 1g, 5g | 2-3 Weeks | Specializes in the Boc-protected precursor (CAS 1049677-40-8) [2].[2] |
| Apollo Scientific | OR350210 | >95% | Custom | 4-6 Weeks | UK-based; often requires cross-check for specific isomer inventory [3]. |
Tier 2: Custom Synthesis & Aggregators
Use these for bulk (>10g) or if Tier 1 is out of stock.[1][2]
-
ChemShuttle: Reliable for custom synthesis of heterocyclic building blocks.[2]
-
Combi-Blocks: Frequently stocks related isoindolines; may have the Boc-precursor in stock.[1][2]
Procurement Advisory: Due to the aldehyde's reactivity (oxidation potential), purchasing the Boc-protected precursor (CAS 1049677-40-8) is recommended for long-term storage.[1][2] The HCl salt should be generated immediately prior to use or stored strictly under inert gas at -20°C.[1]
Quality Assurance: A Self-Validating Protocol
As a scientist, you cannot rely solely on the Certificate of Analysis (CoA).[1] Upon receipt, you must validate the "Identity" and "Purity" using the following self-validating system.
A. 1H-NMR Diagnostic Signature
The 4-substitution pattern breaks the symmetry of the aromatic ring, creating a distinct splitting pattern compared to the 5-isomer.[1][2]
-
Aldehyde Proton (-CHO): Look for a sharp singlet at ~10.0 - 10.2 ppm .[1][2]
-
Isoindoline Protons (H-1, H-3): In the 4-isomer, the methylene protons at C1 and C3 are chemically non-equivalent due to the proximity of the aldehyde group at C4, unlike the pseudo-symmetry seen in the 5-isomer.[1][2]
-
Expectation: Two distinct signals or broadened multiplets in the 4.0–5.0 ppm range (D₂O or DMSO-d₆).[2]
-
-
Aromatic Region: Three aromatic protons (H-5, H-6, H-7) typically appearing as a triplet (t) and two doublets (d) or overlapping multiplets around 7.5–8.0 ppm.[1][2]
B. Purity Check (LC-MS)[1][2]
-
Method: Reverse Phase (C18), Water/Acetonitrile (+0.1% Formic Acid).[1][2]
-
Target Mass:
-
Warning: If you see a peak at [M+H]⁺ ~164, the aldehyde has oxidized to the carboxylic acid (common impurity in old batches).
Experimental Workflow: Handling & Usage
The following workflow describes the optimal path for utilizing this compound, assuming procurement of the Boc-protected precursor (for stability) or the HCl salt.
Caption: Operational workflow for handling Isoindoline-4-carbaldehyde derivatives.
Critical Handling Protocols
-
Hygroscopicity: The HCl salt is highly hygroscopic.[1][2] Weighing must be performed quickly or within a glovebox/nitrogen bag.[1][2]
-
Free-Basing: Do not store the free base (Isoindoline-4-carbaldehyde) for extended periods.[1][2] It is prone to self-polymerization via the amine attacking the aldehyde. Always keep it protonated (HCl salt) or Boc-protected until the moment of reaction.[2]
-
Reductive Amination: When using the HCl salt in reductive amination:
References
-
BLD Pharm. Isoindoline-4-carbaldehyde hydrochloride Product Page (BD437369).[1][2][3] Retrieved from
-
MolCore. tert-Butyl 4-formylisoindoline-2-carboxylate Product Page (MC630968).[1][2][4] Retrieved from
-
Apollo Scientific. Isoindoline Building Blocks Catalog. Retrieved from
-
ChemicalBook. Isoindoline-4-carbaldehyde hydrochloride Properties and Suppliers. Retrieved from
-
BenchChem. Applications of Isoindoline-2-yl benzaldehydes in Medicinal Chemistry. Retrieved from
Sources
Molecular weight and formula of 4-formylisoindoline HCl
CAS 1159823-39-8 | Molecular Scaffold for Medicinal Chemistry
Executive Summary
4-Formylisoindoline hydrochloride (C₉H₁₀ClNO) is a high-value bicyclic intermediate used primarily in the synthesis of bioactive small molecules. Characterized by an isoindoline core substituted with a formyl group at the C4 position, this compound serves as a bifunctional scaffold. It offers two distinct orthogonal reactivity handles: a secondary amine (masked as the hydrochloride salt) and an aldehyde.
This guide details the physicochemical properties, synthesis protocols, and strategic applications of 4-formylisoindoline HCl in drug discovery, specifically targeting kinases and myeloperoxidase (MPO) inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The hydrochloride salt form is critical for the stability of this molecule. The free base contains both a nucleophilic secondary amine and an electrophilic aldehyde, creating a high risk of intermolecular self-condensation (Schiff base polymerization). Protonation of the amine (HCl salt) suppresses this reactivity, allowing for stable storage and controlled functionalization.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2,3-Dihydro-1H-isoindole-4-carbaldehyde hydrochloride |
| Common Name | 4-Formylisoindoline HCl |
| CAS Number | 1159823-39-8 |
| Precursor CAS | 1049677-40-8 (tert-Butyl 4-formylisoindoline-2-carboxylate) |
| Molecular Formula | C₉H₉NO[1][2] · HCl (C₉H₁₀ClNO) |
| Molecular Weight | 183.63 g/mol |
| Exact Mass | 183.0451 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents |
Structural Visualization
The following diagram illustrates the connectivity and numbering of the isoindoline core.
Synthesis & Preparation Protocol
Commercial availability of the HCl salt can be sporadic due to its hygroscopic nature. It is frequently generated in situ or prepared fresh from the stable N-Boc protected precursor (tert-butyl 4-formylisoindoline-2-carboxylate).
Reaction Pathway
The synthesis involves the acid-mediated cleavage of the tert-butoxycarbonyl (Boc) group. This step must be anhydrous to prevent hydrate formation at the aldehyde.
Validated Protocol: Boc-Deprotection
Objective: Isolate 4-formylisoindoline hydrochloride from tert-butyl 4-formylisoindoline-2-carboxylate.
Reagents:
-
tert-Butyl 4-formylisoindoline-2-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Dichloromethane (DCM) or Diethyl Ether (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the N-Boc precursor in 5 mL of anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Why: Low temperature prevents acid-catalyzed aldol condensation side reactions.
-
-
Acid Addition: Dropwise add 4M HCl in Dioxane (10 mL). A white precipitate may begin to form immediately.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting material spot (Rf ~0.6) should disappear.
-
-
Isolation: Dilute the mixture with anhydrous diethyl ether (20 mL) to maximize precipitation.
-
Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon). Wash the filter cake with cold ether (3 x 10 mL).
-
Drying: Dry the solid under high vacuum for 6 hours.
-
Result: Off-white hygroscopic solid. Yield is typically quantitative (>95%).
-
Storage Warning: Store at -20°C under Argon. The aldehyde is prone to oxidation to the carboxylic acid (4-carboxyisoindoline) upon prolonged exposure to air.
Applications in Drug Discovery[1][8]
4-Formylisoindoline HCl is a versatile "linker" scaffold. Its rigidity (compared to flexible benzylamines) restricts the conformational space of the final drug molecule, potentially improving binding affinity and selectivity.
Strategic Functionalization
The molecule allows for Divergent Synthesis :
-
Reductive Amination (Aldehyde): Coupling with primary/secondary amines to extend the carbon skeleton.
-
Amide Coupling/SNAr (Isoindoline Nitrogen): Once the HCl is neutralized, the secondary amine can react with acid chlorides or aryl halides.
Case Study: MPO Inhibitors
In the development of Myeloperoxidase (MPO) inhibitors (e.g., Verdiperstat analogs), the isoindoline core serves as a critical binding element. The formyl group is often reductively aminated with pyrrole or aminopyridine derivatives to generate the active pharmacophore [1].
Critical Reaction Insight: Reductive Amination
When performing reductive amination on the HCl salt:
-
Base Requirement: You must add a stoichiometric amount of base (e.g., DIPEA or TEA) to neutralize the HCl salt and free the amine if the reaction conditions require the isoindoline nitrogen to be non-protonated.
-
Selectivity: If reacting the aldehyde with an external amine, the isoindoline nitrogen (secondary) is sterically hindered but still nucleophilic. To avoid self-reaction, it is often safer to keep the isoindoline nitrogen protected (using the Boc precursor) or ensure the external amine is in excess.
References
-
Inhibitors of Myeloperoxidase. World Intellectual Property Organization. WO2024038131A1. (2024). Link
-
Inhibitors of MLH1 and/or PMS2 for Cancer Treatment. United States Patent Application. US20230183197A1. (2023).[3] Link
-
pH-Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine–Porphyrin Hybrids. Chemistry – A European Journal. (2015). Link
-
Isoindoline-4-carbaldehyde hydrochloride Product Page. ChemicalBook. (Accessed 2026).[4] Link
Sources
- 1. 4-Cyano-isoindoline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. isoindoline-4-carbaldehyde CAS#: 1159823-39-8 [amp.chemicalbook.com]
- 3. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]
- 4. Isoindoline | 496-12-8 [chemicalbook.com]
Methodological & Application
Strategic Synthesis and Functionalization of Biologically Active Isoindoline Scaffolds
Application Note | AN-ISO-2026-02
Abstract
The isoindoline core, particularly the isoindolin-1-one (phthalimidine) scaffold, represents a privileged pharmacophore in modern drug discovery.[1] It serves as the structural anchor for Immunomodulatory Imide Drugs (IMiDs) such as Lenalidomide and Pomalidomide, which modulate the Cereblon (CRBN) E3 ubiquitin ligase. This guide moves beyond generic textbook synthesis, providing three distinct, field-validated protocols: a scalable "green" route for IMiD analogs, a transition-metal-catalyzed C-H activation method for library generation, and a multicomponent reaction (MCR) for high-throughput screening.
Strategic Synthetic Pathways
Selecting the correct synthetic strategy is dictated by the stage of drug development. We categorize methodologies into three tiers based on scalability, diversity, and atom economy.
Comparative Workflow Analysis
The following decision tree assists in selecting the optimal protocol based on available starting materials and target substitution patterns.
Figure 1: Strategic decision matrix for isoindoline synthesis selection.
Protocol A: Scalable Synthesis of Lenalidomide Analogs
Target: 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (Lenalidomide) and derivatives. Context: This protocol utilizes a "green" reduction step using Fe/NH₄Cl, avoiding expensive Pd/C hydrogenation which often leads to over-reduction or heavy metal contamination in late-stage intermediates.
Step 1: Benzylic Bromination
-
Reagents: Methyl 2-methyl-3-nitrobenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN).
-
Solvent: Methyl acetate (MeOAc) or Acetonitrile (ACN).
Procedure:
-
Charge a reactor with Methyl 2-methyl-3-nitrobenzoate (1.0 eq) and MeOAc (5 vol).
-
Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Critical Step: Heat to reflux (57°C for MeOAc) under N₂. Initiate the radical reaction.
-
Expert Insight: Do not add all AIBN at once. Add 50% initially, then the remainder after 1 hour to sustain the radical chain reaction.
-
-
Monitor by HPLC until starting material is <2%.
-
Cool to RT, wash with water to remove succinimide by-products. Concentrate the organic layer to yield the brominated intermediate.
Step 2: Cyclization to the Nitro-Precursor[2]
-
Reagents: 3-Aminopiperidine-2,6-dione (Glutamine analog), Triethylamine (TEA).
-
Solvent: DMF or Acetonitrile.
Procedure:
-
Dissolve the brominated intermediate (1.0 eq) and 3-aminopiperidine-2,6-dione (1.0 eq) in DMF (10 vol).
-
Add TEA (2.2 eq) dropwise at 0–5°C.
-
Causality: Low temperature prevents polymerization of the glutarimide ring.
-
-
Heat to 50°C for 4 hours. The intramolecular nucleophilic substitution forms the lactam ring.
-
Precipitate the product by adding water. Filter and dry the solid (Nitro-Lenalidomide).
Step 3: Green Reduction (Fe/NH₄Cl)
Why this method? Unlike catalytic hydrogenation (H₂/Pd), the Iron/Ammonium Chloride method is chemoselective for the nitro group and does not reduce the sensitive imide carbonyls.
Procedure:
-
Suspend Nitro-Lenalidomide (1.0 eq) in Ethanol/Water (5:1 ratio).
-
Add NH₄Cl (5.0 eq) and Fe powder (4.0 eq, <325 mesh).
-
Heat to 80°C with vigorous stirring.
-
Self-Validation: The reaction is heterogeneous. Efficient stirring is required to prevent iron clumping. Progress is indicated by the color change from yellow (nitro) to colorless/pale gray (amine).
-
-
Filter hot through Celite to remove iron oxides.
-
Concentrate filtrate and recrystallize from Ethanol/Water.
Data Summary: Reduction Methods Comparison
| Method | Yield | Chemoselectivity | Impurity Profile |
| H₂ / Pd/C | 65-75% | Moderate (Risk of ring reduction) | High metal residue |
| Fe / NH₄Cl | 85-92% | High (Nitro specific) | Low (Salts wash out) |
| Zn / AcOH | 70-80% | High | Difficult workup (Zinc emulsions) |
Protocol B: Rh(III)-Catalyzed C-H Activation
Target: 3,3-Disubstituted Isoindolinones.[2] Context: Ideal for Medicinal Chemistry libraries. This method uses a directing group (DG) on a benzamide to activate the ortho-C-H bond, reacting with an alkyne or alkene.
Mechanism & Workflow
The Rh(III) catalyst coordinates to the amide nitrogen (DG), activates the ortho proton, and forms a rhodacycle intermediate. Alkyne insertion and reductive elimination yield the isoindolinone.[3]
Reagents:
-
Substrate: N-methoxybenzamide (The -OMe acts as an internal oxidant/leaving group in some variants) or N-phenylbenzamide.
-
Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene).
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).
-
Additive: AgSbF₆ (10 mol%) or Cu(OAc)₂ (oxidant).
Protocol:
-
Glovebox Operation: In a screw-cap vial, combine [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Benzamide (0.2 mmol), and Alkyne (0.24 mmol).
-
Add solvent: t-Amyl alcohol or DCE (2.0 mL).
-
Seal and heat to 100°C for 12 hours.
-
Expert Insight: t-Amyl alcohol often provides better yields than DCE due to solubility of the cationic Rh species.
-
-
Workup: Filter through a silica plug (eluting with EtOAc). Evaporate and purify via Flash Chromatography (Hexane/EtOAc).
Self-Validating Check:
-
If the reaction turns black immediately, the catalyst has decomposed (likely O₂ leak). The active species should maintain a brick-red/orange hue during the initial phase.
Protocol C: Multicomponent Ugi-Type Synthesis
Target: Highly diverse isoindolinone libraries for HTS. Context: A one-pot reaction utilizing 2-formylbenzoic acid, amines, and isocyanides/phosphites.
Procedure (Phosphonate Derivative):
-
Dissolve 2-formylbenzoic acid (1.0 mmol) and Primary Amine (R-NH₂, 1.1 mmol) in Ethanol (3 mL).
-
Stir at RT for 15 mins to form the imine intermediate (Schiff base).
-
Observation: Solution typically turns yellow.
-
-
Add Diethyl phosphite (1.2 mmol) or an Isocyanide.
-
Microwave Irradiation: Heat at 100°C for 20 minutes (Power: 150W).
-
Comparison: Conventional heating requires 6–12 hours reflux.
-
-
Cool to RT. The product often precipitates. If not, add cold water and filter.
Biological Validation & Mechanism
To confirm the biological activity of synthesized IMiD analogs, researchers must validate the binding affinity to Cereblon (CRBN).
Mechanism of Action (IMiDs)
The following diagram illustrates the ternary complex formation required for efficacy.
Figure 2: Mechanism of Action for IMiD-class isoindolines.
Validation Assay Protocol (TR-FRET)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127.
-
Components: Biotinylated-CRBN, Tb-labeled anti-biotin antibody, Cy5-labeled Thalidomide tracer.
-
Procedure: Incubate synthesized derivative (titrated concentrations) with the CRBN complex and Tracer.
-
Readout: Decrease in TR-FRET signal indicates displacement of the tracer by the test compound.
-
Success Criteria: IC₅₀ < 1 µM for lead candidates.
References
-
Ponomaryov, Y., et al. (2015).[4] Scalable and green process for the synthesis of anticancer drug lenalidomide.[4][5][6] Chemistry of Heterocyclic Compounds. Link
-
Ruck, R. T., et al. (2012). Rhodium-Catalyzed Synthesis of Isoindolinones via C-H Activation.[2][3] Tetrahedron. Link
-
Shi, L., et al. (2012).[7] Multicomponent Synthesis of Isoindolinones. Organic Letters. Link
-
Celgene Corporation. (2006). Methods for the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. US Patent 7,960,540. Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomammotropin degradation. Nature Structural & Molecular Biology. Link
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Application Notes & Protocols: 4-Formylisoindoline as a Versatile Covalent-Reversible Fragment in Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality starting points for drug development.[1][2][3] This guide details the application of 4-formylisoindoline, a synthetically accessible and highly versatile fragment, for use in FBDD campaigns. The isoindoline core is a "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs.[4][5][6] By functionalizing this scaffold with a formyl (aldehyde) group, we introduce a reactive handle for covalent-reversible targeting of nucleophilic residues, particularly lysine, on protein targets.[7] This document provides the scientific rationale, detailed experimental protocols for screening and validation, and a strategic workflow for leveraging 4-formylisoindoline in hit-to-lead development.
Introduction: The Strategic Advantage of 4-Formylisoindoline
The core philosophy of FBDD is to screen low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target.[1][2][8] These initial "hits" are then optimized into more potent leads. 4-Formylisoindoline is an ideal candidate for such campaigns due to a confluence of favorable properties:
-
Privileged Scaffold : The isoindoline nucleus is a well-established pharmacophore present in numerous clinically successful drugs, recognized for its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and synthetic tractability.[4][5][6][9]
-
Covalent-Reversible Reactivity : The aldehyde moiety acts as a "warhead" that can form a Schiff base (imine) with the primary amine of a lysine residue within the target's binding site.[7] This interaction is covalent but reversible, offering a balance between prolonged target engagement and reduced risk of off-target toxicity associated with irreversible covalent inhibitors.[10][11]
-
Vector for Growth : The isoindoline scaffold provides multiple, synthetically accessible vectors for chemical elaboration, allowing for rapid and rational optimization of fragment hits.[12][13] This is crucial for improving potency and selectivity during the hit-to-lead phase.
-
Ligand Efficiency : The compact and rigid structure of the isoindoline core, combined with the directed interaction of the formyl group, predisposes this fragment to high ligand efficiency, a key metric for prioritizing fragment hits.[14]
Diagram: Conceptual Workflow for 4-Formylisoindoline in FBDD
Caption: A streamlined workflow for utilizing 4-formylisoindoline in an FBDD campaign.
Physicochemical Properties and Synthesis
A critical first step is to ensure the quality and purity of the fragment. 4-Formylisoindoline can be synthesized through various established organic chemistry routes, typically involving the protection of the isoindoline nitrogen, followed by directed ortho-metalation and formylation, and subsequent deprotection.
Table 1: Key Physicochemical Properties of 4-Formylisoindoline
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight | ~147.17 g/mol | Yes (< 300 Da) |
| cLogP | ~1.5 | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 (N-H) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 (N, O) | Yes (≤ 3) |
| Rotatable Bonds | 0 | Yes (≤ 3) |
Note: These values are calculated and serve as a guideline. Experimental determination is recommended.
Experimental Protocols: Screening and Hit Validation
Due to the weak affinity typical of fragments, highly sensitive biophysical techniques are required for screening.[1][14][15] For a covalent-reversible fragment like 4-formylisoindoline, a multi-tiered approach is essential to confirm binding, identify the covalent interaction, and rule out false positives.
Protocol 3.1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a high-throughput, label-free technique ideal for primary screening due to its sensitivity and ability to provide kinetic data.[14][16]
Objective: To identify fragments that bind to the target protein immobilized on a sensor chip.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU). Use a reference flow cell (mock-coupled or with an irrelevant protein) for background subtraction.
-
Fragment Preparation: Prepare a stock solution of 4-formylisoindoline (and other library fragments) in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to a final concentration range of 100-500 µM, ensuring the final DMSO concentration is consistent and below 2%.
-
Screening Run: Inject each fragment concentration over the target and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds. Include buffer-only injections for double referencing.
-
Data Analysis:
-
Subtract the reference flow cell signal from the active cell signal.
-
Subtract the average of the buffer-only injections.
-
A positive and concentration-dependent binding response indicates a potential hit. Due to the covalent nature, expect slower dissociation kinetics compared to non-covalent fragments.
-
-
Hit Criteria: A fragment is considered a hit if it shows a reproducible, concentration-dependent binding signal significantly above the noise level.
Protocol 3.2: Orthogonal Validation using Mass Spectrometry (MS)
Intact protein mass spectrometry is the gold standard for confirming covalent modification.[10][17]
Objective: To verify the formation of a covalent adduct between the target protein and 4-formylisoindoline.
Methodology:
-
Incubation: Incubate the target protein (e.g., 10 µM) with an excess of 4-formylisoindoline (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 1-4 hours. Include a control sample with protein and DMSO only.
-
Sample Preparation: Desalt the samples using a C4 ZipTip or equivalent to remove unbound fragment and non-volatile salts.
-
LC-MS Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS). The LC step separates the protein from any remaining contaminants before it enters the mass spectrometer.
-
Data Analysis:
-
Deconvolute the resulting mass spectra.
-
Compare the mass of the protein from the fragment-incubated sample to the control sample.
-
A mass shift corresponding to the molecular weight of 4-formylisoindoline minus water (for imine formation) confirms covalent adduct formation. (Expected shift: +129.05 Da).
-
Diagram: Covalent Adduct Formation
Sources
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- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
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- 17. drugtargetreview.com [drugtargetreview.com]
Application Note & Protocols: Strategic Synthesis of Tricyclic Heterocycles from Isoindoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of modern synthetic strategies for constructing complex tricyclic heterocycles from versatile isoindoline precursors. We move beyond simple procedural lists to explain the mechanistic rationale behind key transformations, offering field-proven insights into protocol design and optimization.
Introduction: The Isoindoline Scaffold in Complex Drug Architectures
The isoindoline core, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets.[2] This has led to their incorporation into numerous clinically significant drugs for treating conditions ranging from multiple myeloma and inflammation to hypertension and obesity.[1][3]
The logical next step in leveraging this scaffold is its elaboration into more rigid and structurally complex tricyclic systems. Such architectures can offer enhanced selectivity and potency by presenting functional groups in a well-defined three-dimensional space. For example, Mazindol, an anorectic agent, features a tricyclic imidazoisoindole core, demonstrating the therapeutic potential of these fused systems.[1][2] However, the construction of this third ring often requires sophisticated synthetic strategies that are both efficient and versatile. This document details two powerful, modern approaches: a domino Heck-aza-Michael cascade and a transition metal-catalyzed C-H annulation, providing both the theoretical underpinning and detailed experimental protocols.
Caption: High-level overview of synthetic routes from isoindoline precursors to tricyclic heterocycles.
Domino Heck-aza-Michael (HaM) Strategy for Tricyclic Sultams
The development of domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represents a significant advance in synthetic efficiency. The Heck-aza-Michael (HaM) strategy is a prime example, enabling the rapid construction of complex nitrogen-containing heterocycles.[4][5] This approach has been masterfully applied to create unique tricyclic sultam libraries, which are of interest due to the sultam motif's role as a bioisostere for amides and its presence in various bioactive compounds.[4]
2.1. Mechanistic Rationale
The strategy hinges on a sequence of three key transformations integrated into a highly efficient workflow:
-
Palladium-Catalyzed Heck Reaction: An aryl bromide (the isoindoline precursor) is coupled with a vinylsulfonamide. This step forms the crucial C-C bond that sets the stage for the subsequent cyclizations. The choice of a palladium catalyst is critical, as it effectively facilitates the oxidative addition/reductive elimination cycle required for this cross-coupling.
-
Deprotection: A protecting group on the isoindoline nitrogen is removed, typically under acidic conditions, to unmask the secondary amine.
-
Intramolecular aza-Michael Addition: The newly freed amine spontaneously undergoes a conjugate addition to the electron-deficient vinyl group of the sulfonamide moiety. This key step forms the central heterocyclic ring (the isoindoline).
-
Final Ring Closure: The resulting intermediate, which now contains a secondary amine and a proximal sulfonamide, is cyclized with an appropriate one- or two-carbon electrophile (e.g., paraformaldehyde or 1,1'-carbonyldiimidazole) to forge the final, third ring of the tricyclic sultam system.[4]
Caption: Workflow for the Heck-aza-Michael (HaM) domino strategy.
2.2. Experimental Protocols
The following are generalized protocols adapted from established literature.[4] Researchers should optimize conditions for their specific substrates.
Protocol 2.2.1: General Procedure for Heck Reaction
-
To a sealed tube, add the substituted bromobenzene precursor (1.1 equiv), vinylsulfonamide (1.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Add anhydrous toluene (to achieve 0.1 M concentration) followed by triethylamine (Et₃N, 3.0 equiv). The base is crucial for neutralizing the HBr generated during the catalytic cycle.
-
Seal the tube and heat the mixture at 120 °C for 6-14 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the sulfonamide intermediate.
Protocol 2.2.2: One-Pot Deprotection and Intramolecular aza-Michael Reaction
-
Dissolve the sulfonamide intermediate (1.0 equiv) in ethyl acetate (0.1 M).
-
Add 5N HCl (5.0 equiv) and stir the mixture at room temperature for 24-48 hours to effect deprotection.
-
Carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8. This neutralization is critical as it deprotonates the amine, allowing it to act as a nucleophile in the subsequent step.
-
Stir the biphasic mixture vigorously for another 24 hours to allow the intramolecular aza-Michael addition to proceed.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude isoindoline product, which is often clean enough for the next step.[4]
Protocol 2.2.3: Final Cyclization to Tricyclic Sultam
-
Method A: Paraformaldehyde Condensation
-
To a solution of the isoindoline sulfonamide (1.0 equiv) in CH₂Cl₂ (0.2 M), add paraformaldehyde (3.0 equiv) and anhydrous Na₂SO₄ (3.0 equiv) as a drying agent.
-
Stir the reaction mixture at 40 °C overnight.
-
Filter to remove solids and concentrate the filtrate. Purify the crude product by flash chromatography.
-
-
Method B: 1,1'-Carbonyldiimidazole (CDI) Coupling
-
To a solution of the isoindoline sulfonamide (1.0 equiv) in THF (0.1 M), add Cs₂CO₃ (2.0 equiv) followed by CDI (1.2 equiv).
-
Stir the mixture at 40 °C overnight.
-
Filter to remove solids and concentrate the filtrate. Purify the crude product by flash chromatography.
-
2.3. Data Summary
This strategy has proven effective for a range of substrates, with yields varying based on the electronic nature of the substituents.
| Step | Precursor Substituents | Yield (%) | Reference |
| Heck Reaction | Unsubstituted & Electron Donating | 85-95% | [4] |
| Heck Reaction | Electron Withdrawing | 70-85% | [4] |
| Aza-Michael | Unsubstituted Isoindoline | ~91% | [4] |
| Cyclization (Paraformaldehyde) | Various | 50-70% | [4] |
| Cyclization (CDI) | Various | 60-80% | [4] |
Transition Metal-Catalyzed C-H Annulation
Direct C-H bond activation and functionalization has emerged as a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[6] Rhodium, Ruthenium, and Palladium catalysts are frequently employed to construct isoindolinone-based tricyclic systems through the annulation of benzamides with unsaturated partners like olefins or alkynes.[6][7]
3.1. Mechanistic Rationale
The catalytic cycle, exemplified here by Rhodium(III) catalysis, typically involves several key steps:
-
C-H Activation: The N-H or a directing group on the benzamide precursor coordinates to the metal center. This directs the catalyst to selectively cleave an ortho C-H bond on the benzene ring, forming a five-membered rhodacycle intermediate. This directed cleavage is the source of the reaction's high regioselectivity.
-
Coordinative Insertion: The alkene or alkyne coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.
-
Reductive Elimination: This final step closes the new ring by forming a C-N or C-C bond and regenerates the active Rh(III) catalyst, allowing the cycle to continue.
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation.
3.2. Experimental Protocol
This generalized protocol is based on the rhodium-catalyzed synthesis of isoindolinones from N-benzoylsulfonamides and olefins.[6]
Protocol 3.2.1: Rh-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins
-
In an oven-dried vial, combine the N-benzoylsulfonamide (1.0 equiv), the olefin (2.0-3.0 equiv), [{RhCl₂Cp*}₂] (2.5 mol%), and AgSbF₆ (10 mol%). The silver salt acts as a halide scavenger, generating a more catalytically active cationic rhodium species.
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE) or t-AmylOH (to 0.1 M).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under vacuum.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the substituted isoindolinone product.
3.3. Data Summary
This method is compatible with a broad range of both terminal and internal olefins, providing access to diverse 3-monosubstituted and 3,3-disubstituted isoindolinones.[6]
| Olefin Type | Substituents | Typical Yield (%) | Reference |
| Terminal Acrylates | Methyl, Ethyl, Butyl | 75-95% | [6] |
| Internal Olefins | Symmetrical (e.g., diethyl maleate) | 80-90% | [6] |
| Diazoacetates | Ethyl diazoacetate | 60-75% | [6] |
| Styrenes | Electron-neutral/deficient | 50-70% | [6] |
Alternative & Emerging Strategies
While the HaM and C-H activation strategies are powerful, the field is rich with other innovative methods:
-
Annulation via In-situ Generated Imines: A novel approach involves the oxidation of alicyclic amines (e.g., pyrrolidine, piperidine) to their corresponding unstable cyclic imines in situ. These transient electrophiles can then be trapped by an ortho-lithiated aryl species to construct polycyclic isoindolines in a single operation.[8]
-
Aryne Annulation Reactions: Arynes, highly reactive intermediates, can undergo formal [3+2] or [4+2] cycloaddition reactions with N-acyl dehydroamino esters. By carefully selecting the enamine substituent, this metal-free method can be directed to produce either indolines or isoquinolines, showcasing remarkable regiochemical control.[9]
These methods highlight the ongoing drive towards greater efficiency, novelty, and control in the synthesis of complex heterocyclic systems, providing researchers with a diverse toolkit for drug discovery and development.
References
-
Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. PMC. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PMC. [Link]
-
Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. PMC. [Link]
-
Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. ResearchGate. [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks. PMC. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Semantic Scholar. [Link]
-
Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. ResearchGate. [Link]
-
Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. [Link]
-
Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives. ResearchGate. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
The chemistry of isoindole natural products. Beilstein Journals. [Link]
-
Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. stoltz2.caltech.edu. [Link]
-
Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. SciSpace. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
Application Note: Leveraging Isoindoline-4-Carbaldehyde in the Rational Design of Targeted Kinase Inhibitors
Introduction & Structural Rationale
Isoindoline-4-carbaldehyde (often handled as its hydrochloride salt, CAS: 1159823-39-8) has emerged as a highly privileged and versatile building block in the rational design of small-molecule kinase inhibitors[1]. The rigid bicyclic nature of the isoindoline core provides significant conformational restriction, reducing the entropic penalty upon binding to the kinase ATP-binding site.
When designing ATP-competitive inhibitors, the primary heterocyclic scaffold (e.g., pyrazolo[3,4-d]pyrimidine or indazole) typically anchors to the hinge region via hydrogen bonds. Attaching an isoindoline moiety allows the molecule to extend into the DFG-out pocket or the solvent channel. The formyl group at the 4-position serves as a critical synthetic handle, enabling late-stage diversification via reductive amination. These basic amine side chains are strategically designed to form crucial salt bridges with the conserved aspartate residue of the DFG motif, drastically enhancing both potency and selectivity. Recent literature highlights the efficacy of isoindoline derivatives in targeting kinases such as Hematopoietic Progenitor Kinase 1 (HPK1)[2], Ribosomal S6 Kinase 2 (RSK2)[3], and Phosphoinositide 3-kinase gamma (PI3Kγ)[4].
For instance, in HPK1 inhibitor design, isoindoline analogues effectively block the phosphorylation of SLP76, thereby preventing the negative regulation of T-cell receptors and enhancing IL-2 secretion in the tumor microenvironment[2].
Fig 1. Mechanism of isoindoline-based HPK1 inhibitors restoring T-cell activation.
Experimental Protocol: Late-Stage Functionalization via Reductive Amination
Objective : To synthesize a library of kinase inhibitors by coupling a primary amine-bearing hinge-binding scaffold with isoindoline-4-carbaldehyde.
Causality & Validation : Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. Unlike sodium borohydride, STAB is mild enough to prevent the premature reduction of the aldehyde to an alcohol, ensuring that imine formation goes to completion before reduction occurs. The addition of acetic acid acts as a catalyst for imine formation. To ensure the protocol is a self-validating system, TLC and LC-MS are employed as in-process controls (IPCs) to confirm the disappearance of the aldehyde peak before quenching.
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine-bearing core scaffold (1.0 eq) and 1 (1.2 eq)[1] in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Imine Formation : Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt, followed by glacial acetic acid (1.5 eq) to adjust the pH to ~4.5. Stir the mixture at room temperature for 2 hours.
-
Validation Check: Sample 10 µL, dilute in methanol, and analyze via LC-MS to confirm the mass of the intermediate imine.
-
-
Reduction : Once imine formation is confirmed, add STAB (2.0 eq) in portions over 10 minutes. Stir the reaction at room temperature for an additional 12 hours.
-
Quenching & Extraction : Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (SiO₂, gradient of 0-10% Methanol in Dichloromethane with 0.1% Triethylamine) to yield the final isoindoline-functionalized inhibitor.
Biochemical Validation: TR-FRET Kinase Profiling
Objective : To quantify the half-maximal inhibitory concentration (IC₅₀) of the synthesized isoindoline derivatives against a target kinase.
Causality & Validation : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen due to its high signal-to-background ratio. Kinase inhibitors often possess extended conjugated systems that auto-fluoresce; the time-resolved nature of this assay introduces a delay before measurement, allowing short-lived background fluorescence to decay. A Z'-factor is calculated for every plate; a Z' > 0.6 validates the assay's robustness.
Step-by-Step Methodology:
-
Compound Preparation : Serially dilute the isoindoline inhibitors in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic liquid handler.
-
Control: Include wells with DMSO only (positive control for kinase activity) and a known reference inhibitor (negative control).
-
-
Kinase Reaction : Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) containing the target kinase (e.g., 1 nM HPK1) to each well. Incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiation : Add 5 µL of Kinase Buffer containing the peptide substrate (e.g., 1 µM ULight-labeled SLP76 peptide) and ATP (at the predetermined K_m,app). Incubate for 60 minutes at room temperature.
-
Termination & Detection : Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
-
Readout : Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the FRET ratio (665/615 nm).
Fig 2. Step-by-step workflow for TR-FRET biochemical kinase profiling.
Quantitative SAR Data Summary
To illustrate the impact of functionalizing the isoindoline-4-carbaldehyde handle, the table below summarizes representative Structure-Activity Relationship (SAR) data for various derivatives against HPK1 and PI3Kγ[2][4].
| Compound ID | Scaffold Core | Isoindoline 4-Substituent (via Aldehyde) | HPK1 IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Cellular IL-2 EC₅₀ (nM) |
| Cmpd-31 | Pyrazolo-pyrimidine | -CH₂-N(CH₃)₂ (Dimethylamine) | 3.5 | >10,000 | 45 |
| Cmpd-10n | Pyrazolo-pyrimidine | -CH₂-NH-CH₃ (Methylamine) | 29.0 | >10,000 | 150 |
| Cmpd-C124 | Isoindolin-1-one | -CH₂-Morpholine | >1,000 | 5.2 | >10,000 |
| Cmpd-7 | Isoindole-1,3-dione | Unsubstituted (Aldehyde reduced) | 470 | 120 | 850 |
Note: The installation of a dimethylamine group (Cmpd-31) via reductive amination of the 4-carbaldehyde significantly improves HPK1 potency (IC₅₀ = 3.5 nM) compared to mono-methyl or unsubstituted variants, demonstrating the critical nature of the salt bridge in the solvent channel[2].
References
- Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors ResearchGate URL
- Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma MDPI URL
- Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis RSC Publishing URL
- 107834-36-6 | 2-Methylisoindoline-5-carbaldehyde | BLD Pharm (Includes Isoindoline-4-carbaldehyde hydrochloride CAS 1159823-39-8)
Sources
Preparation of Schiff bases from 4-formylisoindoline
Application Note: Synthesis and Validation of Schiff Bases Derived from 4-Formylisoindoline
Introduction & Mechanistic Rationale
4-Formylisoindoline is a highly versatile bicyclic building block utilized in the development of kinase inhibitors,1, and multidentate metal-chelating ligands[1]. The synthesis of Schiff bases (imines) from this precursor requires precise control over reaction thermodynamics and chemoselectivity to ensure high yields and purity for downstream drug development applications.
The Causality of Protection: The isoindoline scaffold contains a secondary, highly nucleophilic amine. If left unprotected during the condensation reaction, this secondary amine can undergo unwanted intermolecular amination, leading to aminals or polymeric byproducts. Therefore, the strategic use of tert-butyl 4-formylisoindoline-2-carboxylate (N-Boc-4-formylisoindoline) is a 2 to mask the ring nitrogen[2].
Thermodynamics of Imine Formation: Schiff base formation is a reversible, equilibrium-driven process. The reaction proceeds via the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate, followed by 3 to yield the carbon-nitrogen double bond (C=N)[3]. To drive this equilibrium forward, the continuous removal of water from the system is mandatory.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for 4-formylisoindoline Schiff base preparation.
Optimization of Reaction Conditions
The choice of solvent, catalyst, and dehydrating agent significantly impacts the yield and purity of the Schiff base. Absolute ethanol is preferred over methanol due to its higher boiling point, which provides the necessary activation energy for the dehydration step, and its 4 for the final product[4].
Table 1: Optimization of Condensation Parameters (N-Boc-4-formylisoindoline + p-Anisidine)
| Solvent | Acid Catalyst | Water Removal Strategy | Temp (°C) | Time (h) | Yield (%) |
| Methanol | None | None | 25 | 24 | < 20 |
| Ethanol | Glacial AcOH (0.1 eq) | None | 78 | 6 | 65 |
| Ethanol | Glacial AcOH (0.1 eq) | 3Å Molecular Sieves | 78 | 4 | 89 |
| Toluene | p-TsOH (0.05 eq) | Dean-Stark Trap | 110 | 3 | 92 |
Note: While Toluene/Dean-Stark provides the highest yield, Ethanol/Molecular Sieves is often preferred for heat-sensitive complex amines to prevent thermal degradation.
Step-by-Step Experimental Protocol
Phase 1: Condensation Reaction (Self-Validating System)
-
Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert Nitrogen (N₂).
-
Reagent Loading : Dissolve 1.0 mmol (247.3 mg) of tert-butyl 4-formylisoindoline-2-carboxylate and 1.05 mmol of the target primary amine (e.g., p-anisidine) in 3[3].
-
Catalysis & Dehydration : Add 0.1 mmol (~6 µL) of glacial acetic acid and 1.0 g of freshly activated 3Å molecular sieves.
-
Expert Insight: 3Å sieves are specifically chosen because their pore size is large enough to trap H₂O (2.8Å) but strictly excludes the amine and aldehyde, preventing surface-catalyzed side reactions.
-
-
Reflux : Heat the mixture to 78°C and reflux for 4 hours.
-
In-Process Quality Control (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3).
-
Validation Step: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The starting aldehyde will appear as a bright orange spot. The reaction is complete when this spot is entirely consumed.
-
-
Workup : Cool the mixture to room temperature. Filter the solution through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure.
-
Purification : Recrystallize the crude residue from hot ethanol to yield the pure N-Boc protected Schiff base.
Phase 2: N-Boc Deprotection (Optional)
-
Dissolve the protected Schiff base (0.5 mmol) in 5 mL of anhydrous Dichloromethane (DCM).
-
Cool to 0°C in an ice bath and dropwise add 1 mL of Trifluoroacetic Acid (TFA).
-
Stir at room temperature for 2 hours.
-
Concentrate under vacuum. Triturate with cold diethyl ether to precipitate the final isoindoline Schiff base as a TFA salt.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized compound, the following spectroscopic benchmarks must be met:
-
FT-IR Spectroscopy : Confirm the complete disappearance of the highly polarized aldehyde carbonyl stretch (C=O) at ~1690–1710 cm⁻¹. 3 via the appearance of a sharp, distinct azomethine (C=N) stretch at 1610–1630 cm⁻¹[3].
-
¹H NMR (DMSO-d₆ or CDCl₃) : The characteristic aldehyde proton singlet (~10.0 ppm) must be absent. 4 (-CH=N-) will appear between 8.2 and 8.8 ppm, depending on the electronic nature of the attached amine[4].
References
-
[2] Title: pH‐Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine–Porphyrin Hybrids Source: ub.edu URL:
-
[3] Title: A turn-off sensory recognition of Fe3+ and Ru3+ metal ions with novel isoindoline-1,3-dione substituted Schiff base: A detailed theoretical and experimental overview Source: doi.org URL:
-
[4] Title: Synthesis and Characterization of a New Unsymmetrical Potentially Pentadentate Schiff Base Ligand and Related Complexes with Manganese(II), Nickel(II), Copper(II), Zinc(II) and Cadmium(II) Source: scielo.br URL:
-
[1] Title: US20240166642A1 - Inhibitors of myeloperoxidase Source: google.com URL:
Sources
Solvent selection for isoindoline hydrochloride reactions
Application Note: Solvent Selection & Process Optimization for Isoindoline Hydrochloride Reactions
Executive Summary
Isoindoline scaffolds are critical pharmacophores in drug development (e.g., Lenalidomide, Chlorthalidone).[1] However, they are frequently supplied as hydrochloride salts (HCl) to ensure stability and shelf-life.[2] The transition from the stable, ionic HCl salt to the reactive free base presents a specific solubility paradox that often leads to low yields or heterogeneous mixtures.
This guide provides a scientifically grounded framework for solvent selection, focusing on the thermodynamics of salt solvation and kinetic accessibility during functionalization (N-alkylation, acylation, or coupling). We prioritize scalable, "self-validating" protocols and Green Chemistry alternatives to traditional dipolar aprotic solvents.[2][3]
Thermodynamic & Kinetic Fundamentals
The Solubility Paradox
Isoindoline HCl is an ionic lattice.[2][3] To react, it must either be dissolved (homogeneous) or effectively accessed at a phase interface (heterogeneous).[2]
-
The Salt (HCl): High lattice energy.[2][3] Soluble only in high-dielectric solvents (Water, DMSO, DMF, MeOH). Insoluble in ethers, hydrocarbons, and most chlorinated solvents.
-
The Free Base: Moderately polar organic.[3] Soluble in DCM, EtOAc, THF, 2-MeTHF.
-
The Conflict: The solvent best suited for the starting material (e.g., Water) is often poor for the electrophile (e.g., alkyl halides hydrolyze in water) or the product (oiling out).
The "Solvent Switch" Mechanism
Successful protocols often rely on a dynamic solubility shift :
-
Initial State: Solvent dissolves or wets the HCl salt.[2][3]
-
Transition: Base neutralizes HCl
Free base is released.[2][3] -
Reaction State: Solvent must now solvate the free base and the electrophile to facilitate the
or acylation event.[3]
Decision Framework: Solvent Selection
The following decision tree illustrates the logical flow for selecting a solvent system based on reaction type and downstream processing requirements.
Caption: Figure 1. Decision matrix for solvent selection. Blue nodes indicate decision points; Green nodes indicate recommended "Green" pathways; Red indicates traditional hazardous solvents.[2]
Detailed Experimental Protocols
Protocol A: Homogeneous N-Alkylation (High Throughput / Small Scale)
Best for: Medicinal chemistry discovery where yield is prioritized over process greenness.[2]
Reagents:
-
Isoindoline HCl (1.0 equiv)[2]
-
Electrophile (Alkyl Halide) (1.1 equiv)[2]
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv) or Cs₂CO₃ (2.0 equiv)[2]
-
Solvent: DMF (Dimethylformamide) or NBP (N-Butylpyrrolidinone - Green Alt)[2]
Step-by-Step:
-
Dissolution: Charge Isoindoline HCl into the reaction vessel. Add solvent (Volume: 10 mL/g).[2][3]
-
Note: The salt may not fully dissolve immediately.[3]
-
-
Neutralization: Add DIPEA dropwise.[2][3]
-
Observation: The slurry should clarify as the free base forms and dissolves. If using Cs₂CO₃, the mixture will remain a suspension.
-
-
Addition: Add the electrophile.
-
Reaction: Heat to 60°C (if unreactive alkyl halide) or stir at RT (if reactive benzyl halide). Monitor by LCMS.[2][3]
-
Workup (Critical):
Protocol B: Biphasic "Green" Functionalization (Process Scale)
Best for: Scale-up, avoiding DMF, and easy product isolation.
Reagents:
-
Isoindoline HCl (1.0 equiv)[2]
-
Acyl Chloride or Anhydride (1.1 equiv)[2]
-
Base: K₂CO₃ (3.0 equiv) dissolved in Water (3 vol)
-
Solvent: 2-MeTHF (2-Methyltetrahydrofuran) (10 vol)
Step-by-Step:
-
Phase Preparation: Dissolve K₂CO₃ in water.[2][3] Add to the reactor.
-
Salt Addition: Add Isoindoline HCl to the aqueous layer. It will dissolve instantly.[2][3]
-
Solvent Addition: Add 2-MeTHF. The system is now biphasic.[3]
-
Reaction: Add the electrophile (dissolved in minimal 2-MeTHF) slowly to the rapidly stirring biphasic mixture.
-
Separation: Stop stirring. Layers separate rapidly (2-MeTHF is less dense than water).[2][3]
-
Isolation: Discard the bottom aqueous layer (contains salts).[2][3] Wash organic layer with brine.[2][3] Evaporate 2-MeTHF to obtain product.
Solvent Performance & Green Alternatives
The following table compares traditional solvents with modern, sustainable alternatives specifically for Isoindoline chemistry.
| Solvent Class | Traditional (Hazardous) | Green Alternative | Why Switch?[2] | Performance Note |
| Dipolar Aprotic | DMF / NMP | NBP (N-Butylpyrrolidinone) | DMF is reprotoxic (CMR).[2][3] NBP is non-mutagenic.[2][3] | NBP has similar solubility parameters but higher viscosity.[2][3] |
| Dipolar Aprotic | DMAc | Cyrene™ | Bio-derived (cellulose).[2][3][7][8] | Cyrene is unstable with strong bases; use for neutral/acidic steps.[2][3] |
| Ethers | THF / Dioxane | 2-MeTHF / CPME | Peroxide formation in THF; 2-MeTHF is derived from corncobs. | 2-MeTHF forms cleaner biphasic separations with water.[2][3] |
| Chlorinated | DCM | EtOAc / Dimethyl Carbonate | DCM is a suspected carcinogen and environmental hazard.[2][3] | EtOAc may require heating to dissolve free base isoindolines.[2][3] |
Self-Validating Troubleshooting System
Use this logic flow to diagnose low yields.
-
Symptom: Low Conversion (<20%)
-
Symptom: Product stuck in Aqueous Layer during Workup
References
-
BenchChem. (2025).[2][3][9] Solubility of cis-Octahydro-1H-isoindole hydrochloride in organic solvents. Retrieved from [2]
-
Sherrington, D. C., et al. (2021).[2][3][8] Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. Molecules, 26, 1573.[10] Retrieved from [2]
-
Byrne, F. P., et al. (2016).[2][3] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Retrieved from [2]
-
Muller, G. W., et al. (1999).[2][3] Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.[2] (Seminal paper on Lenalidomide synthesis using DMF).
-
EPA. (2025). Isoindoline hydrochloride Properties & Safety Data. Retrieved from [2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02720H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Green Solvents as an Alternative to DMF in ZIF-90 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing oxidation of isoindoline-4-carbaldehyde during storage
Executive Summary: The "Dual Threat" of Storage
Current Status: Critical Compound: Isoindoline-4-carbaldehyde Primary Risk: Rapid degradation via two competing pathways.
Isoindoline-4-carbaldehyde is not merely "air-sensitive"; it is chemically predisposed to self-destruction. Unlike simple benzaldehydes, this compound contains both a nucleophile (the secondary amine in the isoindoline ring) and an electrophile (the aldehyde) on the same scaffold.
If stored as a free base , it faces a dual threat:
-
Autoxidation: Atmospheric oxygen converts the aldehyde to a carboxylic acid (
).[1] -
Self-Condensation (Polymerization): The amine of one molecule attacks the aldehyde of another, forming unstable Schiff base oligomers/polymers.
The Solution: You must disable the nucleophile (the amine) to preserve the electrophile (the aldehyde). Storage as the Hydrochloride (HCl) salt is the only reliable long-term solution.
Part 1: The Mechanism of Degradation
To prevent degradation, you must understand the enemy. The following diagram illustrates the two pathways destroying your sample.
Figure 1: The degradation pathways. The red path represents oxidative damage; the green dashed path represents polymerization. Protonation (blue path) blocks the green path and crystallizes the lattice to slow the red path.
Part 2: Storage Protocols
Protocol A: The Gold Standard (Salt Formation)
Use this for storage > 24 hours.
Why this works: Protonating the secondary amine (
-
Dissolution: Dissolve the crude isoindoline-4-carbaldehyde in a minimal amount of anhydrous diethyl ether or dioxane.
-
Precipitation: Add 2.0 equivalents of 4M HCl in dioxane (or bubbling dry HCl gas) dropwise at 0°C.
-
Filtration: Collect the precipitate rapidly under an Argon blanket.
-
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove trace solvents.
-
Storage: Store the resulting white/off-white solid in an amber vial, flushed with Argon, at -20°C.
Protocol B: The "Emergency" Method (Free Base)
Use this only if you must keep the free base for immediate reactions (< 24 hours).
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon (not Nitrogen) | Argon is heavier than air and forms a better "blanket" in the vial than Nitrogen. |
| Temperature | -80°C | Arrhenius equation dictates that lowering T significantly reduces radical initiation rates [1]. |
| Container | Amber Glass + Teflon Tape | Amber blocks UV light (radical initiator). Teflon tape seals against moisture/oxygen diffusion. |
| State | Solid/Crystal | Never store as an oil. Oils have high surface area and dissolved oxygen. Crystallize immediately if possible. |
Part 3: Troubleshooting & Recovery (FAQs)
Scenario 1: "My sample has turned yellow/brown."
Diagnosis: This is the "Yellowing Rule." Aromatic aldehydes are generally colorless or pale yellow. Darkening indicates:
-
Oxidation: Formation of conjugated impurities (quinoidal species).
-
Polymerization: Formation of extended conjugated imine networks.
Action Plan (Purification): Do not use column chromatography on silica gel; the acidic nature of silica can catalyze further decomposition or irreversible adsorption of the amine [2].
Recommended Workflow: Bisulfite Adduct Purification Aldehydes form water-soluble adducts with sodium bisulfite, while impurities (polymers, acids) do not.
-
Dissolve: Dissolve impure sample in minimal Ethanol.
-
React: Add saturated aqueous Sodium Bisulfite (
). Shake vigorously. A precipitate (the adduct) may form.[2][3][4] -
Wash: Wash the aqueous phase/precipitate with Diethyl Ether. (Discards impurities in the ether layer).
-
Regenerate: Treat the aqueous phase/solid with Saturated Sodium Bicarbonate (
) or dilute NaOH to pH 10. -
Extract: Extract immediately with Dichloromethane (DCM) to recover pure aldehyde.
Scenario 2: "The NMR shows a new peak at ~10-12 ppm."
Diagnosis:
-
Aldehyde proton: Typically ~10.0 ppm.
-
Carboxylic Acid proton: Broad singlet > 11.0 ppm (often 12-13 ppm).
-
Missing Aldehyde Peak: If the 10 ppm peak is gone and you see broad aromatic signals, it has polymerized.
Scenario 3: "Can I use Nitrogen balloons for storage?"
Answer: No. Nitrogen balloons are permeable to oxygen over time (days). For storage, use a Schlenk tube with a high-vacuum grease seal or a crimp-top vial stored inside a secondary desiccator jar filled with Argon.
Part 4: Decision Matrix for Handling
Use this flowchart to determine the immediate next step for your sample.
Figure 2: Operational workflow for handling the compound.
References
-
Ingold, K. U. (1969). "Peroxy radicals." Accounts of Chemical Research, 2(1), 1–9. Link
- Establishes the radical chain mechanism of autoxid
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
- Authoritative source for purification of aldehydes via bisulfite adducts and avoidance of silica for sensitive amines.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Link
- Foundational text describing the instability of amino-aldehydes and Schiff base polymeriz
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link
- Standard reference for handling air-sensitive organic intermedi
Sources
Purification methods for 4-formylisoindoline derivatives
Welcome to the Technical Support Center for Isoindoline Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4-formylisoindoline derivatives.
These molecules present a "dual-threat" purification challenge: they possess a highly basic/nucleophilic secondary amine (the isoindoline ring) and a highly electrophilic 4-formyl group. Standard purification techniques often lead to severe streaking, on-column degradation, or unwanted side reactions. This guide synthesizes field-proven insights and authoritative methodologies to help you build a self-validating purification workflow.
Purification Strategy Workflow
Workflow for selecting the optimal purification strategy for 4-formylisoindoline derivatives.
Troubleshooting Guides & FAQs
Q: Why does my N-unprotected 4-formylisoindoline streak across all fractions on standard silica gel, resulting in poor mass recovery? A: The causality here is twofold. First, the secondary amine of the isoindoline ring is highly basic and interacts strongly with the acidic silanol groups on standard stationary phases, causing severe peak tailing. Second, the 4-formyl group is highly reactive. If alcoholic co-solvents (like methanol) are used to push the polar amine off the column, the aldehyde can undergo in-situ acetalization. Actionable Solution: Protect the amine (e.g., synthesizing N-Boc-4-formylisoindoline) prior to purification[1]. If purifying the free amine is mandatory, use amine-functionalized (NH₂) silica gel or pre-treat standard silica with 1-2% triethylamine (TEA). Strictly avoid methanol; use gradients of Dichloromethane (DCM) and Ethyl Acetate.
Q: I attempted to purify my 4-formylisoindoline via a bisulfite adduct, but no precipitate formed. Why? A: The formation of the α-hydroxy sulfonic acid salt (bisulfite adduct) is highly dependent on the solubility profile of your specific derivative. Lower molecular weight or highly polar isoindolines form adducts that are highly soluble in the aqueous reaction mixture and will not precipitate[2]. Actionable Solution: Switch from a filtration-based isolation to a liquid-liquid extraction protocol. Wash the aqueous adduct layer with an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) to extract non-aldehyde impurities, leaving the purified adduct safely in the aqueous phase[2],[3].
Q: My molecule contains a base-sensitive functional group (e.g., an ester). How can I regenerate the 4-formylisoindoline from the bisulfite adduct without using strong base? A: Traditional aldehyde regeneration requires adjusting the aqueous layer to pH 12 with NaOH. This high pH can rapidly hydrolyze esters (saponification) or cause epimerization of α-stereocenters[2]. Actionable Solution: Employ a nonaqueous regeneration method utilizing chlorotrimethylsilane (TMS-Cl) in acetonitrile[4]. This reaction operates at 40–60°C and completely avoids extreme pH conditions. TMS-Cl reacts with the sulfonate to form stable hexamethyldisiloxane, irreversibly regenerating the aldehyde while precipitating sodium chloride[4].
Step-by-Step Methodologies
Protocol A: Liquid-Liquid Bisulfite Extraction of 4-Formylisoindolines
This protocol is optimized for derivatives where the bisulfite adduct fails to precipitate[3].
-
Dissolution: Dissolve the crude 4-formylisoindoline mixture in a water-miscible co-solvent. For bulky or highly lipophilic N-protected derivatives, dimethylformamide (DMF) is highly recommended to improve the contact rate between the organic aldehyde and the aqueous reagent[2],[3]. Use ~5–10 mL of DMF per gram of crude material.
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 2.5 volumes of freshly prepared, saturated aqueous sodium bisulfite[2].
-
Agitation: Shake the funnel vigorously for 30–60 seconds.
-
Self-Validation Check: You should observe a slight exotherm. If the adduct is water-soluble, the mixture will become a homogeneous liquid.
-
-
Phase Separation: Add deionized water (2.5 volumes) and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the funnel[3]. Shake vigorously and allow the layers to separate.
-
Isolation: Drain the lower aqueous phase (containing your charged bisulfite adduct) into a clean flask. Discard the upper organic phase, which contains the non-aldehyde impurities[3].
Protocol B: Nonaqueous Regeneration via TMS-Cl
This protocol is mandatory for 4-formylisoindolines containing base-sensitive protecting groups or esters[4].
-
Preparation: Lyophilize the aqueous extract from Protocol A to obtain a dry, solid bisulfite adduct salt.
-
Suspension: Suspend the dry adduct in anhydrous acetonitrile (10 mL per gram of adduct) in a round-bottom flask equipped with a reflux condenser[4].
-
Reagent Addition: Add 1.5 to 2.0 equivalents of chlorotrimethylsilane (TMS-Cl) to the suspension[4].
-
Reaction: Heat the mixture to 40–60°C under a nitrogen atmosphere for 2–4 hours.
-
Self-Validation Check: The reaction is proceeding successfully if you observe the precipitation of sodium chloride (a white solid) and the evolution of sulfur dioxide (SO₂) gas[4].
-
-
Recovery: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the NaCl byproduct. Concentrate the filtrate under reduced pressure to yield the highly pure 4-formylisoindoline[4].
Quantitative Data: Method Comparison
| Purification Method | Typical Recovery (%) | Purity (%) | Optimal Scale | Key Mechanistic Limitation |
| Standard Silica Gel | 30 - 50% | 85 - 90% | Low (< 1g) | Irreversible basic amine binding to acidic silanols; high acetalization risk. |
| Amine-Modified Silica | 75 - 85% | > 95% | Medium (1 - 10g) | High consumable cost; lower sample loading capacity. |
| Aqueous Bisulfite Extraction | 80 - 95% | > 98% | High (> 10g) | Requires pH 12 for regeneration; incompatible with esters/sensitive groups. |
| Nonaqueous Bisulfite (TMS-Cl) | 90 - 100% | > 98% | High (> 10g) | Requires lyophilization/isolation of the solid bisulfite adduct prior to regeneration. |
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Source: nih.gov. URL:[Link]
-
A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Source: organic-chemistry.org. URL:[Link]
-
Preparation of N‐Boc‐5‐formylisoindoline 6. | Download Scientific Diagram - ResearchGate. Source: researchgate.net. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Guide: Handling Hygroscopic Hydrochloride Salts in Organic Synthesis
Introduction: The Hygroscopic Challenge
Hydrochloride (HCl) salts are the workhorses of drug development due to their high aqueous solubility and physiological compatibility. However, this solubility often comes at a cost: hygroscopicity . Many amine hydrochlorides possess high crystal lattice energies that are easily disrupted by water molecules, leading to deliquescence —where the solid absorbs enough atmospheric moisture to dissolve into a concentrated solution (often appearing as an oil or gum).
This guide provides a self-validating workflow to handle these materials without compromising stoichiometry or yield.
Module 1: Synthesis & Isolation (The "Creation" Phase)
Core Principle: Never introduce water if the lattice cannot reject it. Avoid aqueous workups for highly hygroscopic salts.
Q: My HCl salt oils out immediately upon formation. How do I get a filterable solid?
A: Oiling out occurs when the salt forms a supersaturated solution or a melt rather than a crystal lattice. You must lower the solubility limit slowly or change the solvent polarity.
Protocol: The Anhydrous Precipitation Method
-
Dissolve Free Base: Dissolve your amine in a minimal amount of anhydrous non-polar or moderately polar solvent (e.g., Dichloromethane (DCM), Toluene, or anhydrous Ethanol).
-
Acid Source: Do not use aqueous HCl. Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
-
Dropwise Addition: Add the acid solution dropwise at 0°C with vigorous stirring.
-
The "Cloud Point": Stop adding acid when the solution turns permanently cloudy.
-
Trituration: If an oil forms, decant the supernatant, add anhydrous diethyl ether or pentane, and sonicate. This mechanical agitation under a non-solvent forces the lattice to close, converting oil to powder.
Q: How do I filter a salt that turns to goo on the filter paper?
A: Atmospheric moisture is attacking the salt during the vacuum pull. You must use a Schlenk Filtration setup (closed system).
The Closed-System Filtration Logic:
Caption: Closed-loop filtration prevents atmospheric contact. The solid is dried directly on the frit under inert gas flow.
Module 2: Drying & Processing (The "Correction" Phase)
Core Principle: Heat facilitates dissociation. HCl salts are thermally labile. Excessive heat under vacuum can drive off HCl gas, reverting the salt to the free base (Disproportionation).
Q: How do I remove water without decomposing the salt?
A: Use Azeotropic Distillation followed by Desiccant Drying.
Step 1: Chemical Drying (Azeotroping) If your salt is wet/oily, do not put it straight in the oven.
-
Dissolve/Suspend the salt in Toluene or Acetonitrile (MeCN).
-
Rotovap to dryness. Toluene forms a positive azeotrope with water (boiling point 85°C), carrying water out efficiently.
-
Repeat 2-3 times until a solid foam or powder is obtained.
Step 2: Physical Drying (Vacuum)
-
Equipment: Vacuum oven or Abderhalden drying pistol.
-
Temperature: Keep below 40-50°C to prevent HCl loss.
-
Desiccant: Place a tray of Phosphorus Pentoxide (
) or KOH pellets in the oven.-
Why?
chemically binds water (irreversible). KOH neutralizes any fugitive HCl vapors, protecting your vacuum pump.
-
Table 1: Drying Solvent Selection Guide
| Solvent | Azeotrope BP w/ Water | Use Case | Risk |
| Toluene | 85.0°C | General purpose; excellent for "gums." | High BP; hard to remove last traces. |
| Acetonitrile | 76.5°C | Polar salts that don't dissolve in Toluene. | Can coordinate to some metals (rare in organics). |
| Ethanol | 78.2°C | Recrystallization. | Holds water tightly; requires high vac to dry.[1] |
| DCM | 38.1°C | Low heat sensitivity. | Poor azeotrope (1.5% water); inefficient. |
Module 3: Handling & Weighing (The "Maintenance" Phase)
Q: How do I weigh a salt that gains weight on the balance?
A: You are observing hygroscopic drift . The mass increases as you watch because the salt is pulling water from the lab air.
Protocol: The "Difference Weighing" Technique Do not tare the weigh boat with the compound on it.
-
Prepare: Dry the salt and store it in a sealed vial under Argon/Nitrogen.
-
Tare: Place the sealed vial on the balance. Tare (Zero) the balance.
-
Dispense: Remove the vial, open it quickly, transfer an estimated amount to your reaction vessel, and immediately reseal the vial.
-
Weigh Back: Place the sealed vial back on the balance.
-
Calculate: The negative value displayed is the exact mass transferred.
-
Logic: This measures what left the vial, ignoring the water weight gained by the solid now sitting in the reaction flask.
-
Q: What is the best storage vessel?
A:
-
Good: Amber glass vial with a Teflon-lined cap, wrapped in Parafilm.
-
Better: Desiccator cabinet with active silica gel.
-
Best: Schlenk tube stored under positive Nitrogen pressure.
Module 4: Emergency Troubleshooting
Q: "My salt turned into a brown oil on the shelf." Can I save it?
A: Yes. This is likely a "hydrate melt." The compound is chemically intact but physically compromised.
Recovery Workflow:
Caption: Recovery workflow for deliquesced salts. The critical step is azeotropic water removal followed by non-solvent trituration.
Q: The salt is too difficult to handle. Should I change it?
A: If the HCl salt is operationally unviable, perform a Salt Switch . HCl salts have a high charge density (Chloride is small). Switching to a larger, softer counter-ion often disrupts the water binding capability.
Recommended Alternatives:
-
Fumarate: (1:1 stoichiometry usually). Often non-hygroscopic.
-
Maleate: Good crystallizability.
-
Tosylate/Mesylate: Lipophilic counter-ions that repel water.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water (Azeotropic Drying).[4]
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.
-
HepatoChem. (n.d.). Handling Hygroscopic Salts in Synthesis.[5][6]
Sources
Removing Boc protecting groups from isoindoline derivatives
Topic: Removing Boc protecting groups from isoindoline derivatives
Welcome to the Isoindoline Technical Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a specialized troubleshooting guide designed for researchers working with isoindoline pharmacophores (e.g., lenalidomide analogs, phthalimide derivatives). Unlike simple aliphatic amines, isoindolines possess a benzylic secondary amine structure prone to specific stability issues—namely oxidation to isoindoles—during deprotection.
This guide prioritizes yield preservation and purity .
Core Workflows: Validated Protocols
Choose your method based on your substrate's sensitivity and your available purification equipment.
Method A: The "Precipitation" Protocol (HCl/Dioxane)
Best for: Scale-up (>1g), stable substrates, and avoiding aqueous workups. Mechanism: Acidolysis driven by precipitation of the hydrochloride salt.
-
Dissolution: Dissolve Boc-isoindoline (1.0 equiv) in minimal dry 1,4-dioxane or Et₂O.
-
Note: If solubility is poor, add minimal MeOH, but be aware this slows precipitation.
-
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C under N₂.
-
Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours.
-
Visual Check: A white/off-white solid (the amine salt) should precipitate.
-
-
Workup:
Method B: The "Scavenger" Protocol (TFA/DCM)
Best for: Electron-rich isoindolines (e.g., methoxy-substituted) or small-scale discovery chemistry. Mechanism: Solvolysis with cation scavenging to prevent alkylation.
-
Cocktail Prep: Prepare a solution of TFA:DCM (1:1 v/v).
-
Add Scavenger: If your isoindoline ring has electron-donating groups (-OMe, -OH), add Triethylsilane (TES) (2.5% v/v) to trap the t-butyl cation [1].
-
-
Addition: Add the TFA cocktail to the solid substrate at 0°C.
-
Monitoring: Stir 30–60 min. Monitor by LCMS (look for M-100 mass loss).
-
Workup:
-
Concentrate in vacuo (do not heat above 40°C).
-
Co-evaporate 3x with Toluene or DCM to remove residual TFA.
-
Result: Trifluoroacetate salt.[3]
-
Decision Logic & Mechanism
Understanding the pathway allows you to predict side reactions.
Caption: Figure 1. Decision matrix for reagent selection based on isoindoline substitution patterns and associated risks.
Troubleshooting & FAQs
This section addresses specific tickets logged by users in your field.
Ticket #101: "My product turned pink/red upon drying."
Diagnosis: Oxidative Degradation. Isoindolines contain a benzylic amine.[1] If you free-base the amine (remove the acid) and expose it to air, it can oxidize to an isoindole or isoindolinone. Isoindoles are 10π-aromatic but kinetically unstable and polymerize rapidly, often yielding colored impurities [2].
Solution:
-
Keep it Salty: Do not perform a basic aqueous workup (NaHCO₃ wash) unless necessary for the next step. Store the product as the HCl or TFA salt.
-
Inert Atmosphere: If you must free-base, do so under Argon and use immediately.
Ticket #102: "I see a +56 Da impurity peak in LCMS."
Diagnosis: t-Butyl Cation Re-attachment. The tert-butyl cation released during deprotection is an electrophile.[1] If your isoindoline ring has electron-donating substituents (e.g., 5-methoxyisoindoline), the cation will attack the ring (Friedel-Crafts alkylation) [3].
Solution:
-
Add Scavengers: Repeat the reaction using TFA/DCM/Triethylsilane (95:2.5:2.5) . The silane acts as a hydride donor, quenching the cation into isobutane (gas).
-
Alternative: Use Thioanisole as a scavenger if TES is unavailable.
Ticket #103: "The HCl salt is a gummy oil, not a solid."
Diagnosis: Hygroscopic Solvent Trapping. Isoindoline salts can be hygroscopic.[1] Excess dioxane or water can create a gum.
Solution:
-
Trituration: Dissolve the gum in minimal MeOH, then pour slowly into rapidly stirring cold Et₂O or Hexanes.
-
Lyophilization: Dissolve in water/MeCN and freeze-dry. This usually yields a fluffy powder.
Reagent Selection Guide
| Reagent System | Scavenger Capacity | Risk of Oxidation | Recommended For |
| 4M HCl / Dioxane | Low | Low (Precipitates) | Gram-scale, robust substrates. |
| TFA / DCM | Medium | Medium | Small scale, rapid screening. |
| TFA / DCM / TES | High | Medium | Electron-rich rings , high-value intermediates. |
| TMSOTf / 2,6-Lutidine | N/A | Low | Specialist: Acid-sensitive substrates (mild cleavage). |
References
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[4][5] International Journal of Peptide and Protein Research. Link
-
Bonnett, R., & North, S. A. (1964). "The chemistry of the isoindoles." Advances in Heterocyclic Chemistry. Link
-
Pearson, D. A., et al. (1989). "Methods for the prevention of side reactions in the Boc deprotection." Journal of Organic Chemistry. Link
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[5][6][7] Journal of Peptide Research.[5][6] Link
Sources
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Assessment: 1H NMR Profiling of Isoindoline-4-carbaldehyde
This guide details the 1H NMR profiling of Isoindoline-4-carbaldehyde (also known as 4-formylisoindoline), specifically focusing on its commercially relevant N-Boc protected form (tert-butyl 4-formylisoindoline-2-carboxylate).[1]
Distinguishing the 4-isomer from its regioisomer (5-formylisoindoline) is a critical quality control step in drug development, particularly for kinase inhibitors and cereblon ligands where substitution patterns dictate biological activity.[2][3]
Structural Analysis & Resonance Prediction
The isoindoline scaffold consists of a benzene ring fused to a pyrrolidine ring.[1] The position of the aldehyde group (CHO) dramatically alters the symmetry and magnetic environment of the aromatic and methylene protons.[2]
The Molecule: N-Boc-Isoindoline-4-carbaldehyde[1]
-
Symmetry: Asymmetric.
-
Key Feature: The aldehyde at C4 is "peri" to the C3 methylene, creating a significant deshielding effect through space (anisotropy).[1][2][3]
The Alternative: N-Boc-Isoindoline-5-carbaldehyde
-
Symmetry: Asymmetric (but closer to C2v axis).
-
Key Feature: The aldehyde is remote from the bridgehead methylenes.[3]
Comparative Analysis: 4-Isomer vs. 5-Isomer
The most definitive method to distinguish these isomers is the Aromatic Splitting Pattern .[1]
Table 1: Characteristic Chemical Shifts (CDCl₃, 400 MHz)
Note: Chemical shifts (
| Region | Proton Type | Isoindoline-4-carbaldehyde (Target) | Isoindoline-5-carbaldehyde (Alternative) |
| Aldehyde | CHO | ~10.0 - 10.2 ppm (s) | ~10.0 - 10.1 ppm (s) |
| Aromatic | Splitting | ABC System (d, t, d) | ABX System (s, d, d) |
| H-5 | ~7.7 - 7.8 ppm (d) (Ortho to CHO, deshielded) | ~7.8 - 7.9 ppm (d) (Ortho to CHO) | |
| H-6 | ~7.4 - 7.5 ppm (t) (Meta to CHO) | ~7.3 - 7.4 ppm (d) (Ortho to CHO) | |
| H-7 | ~7.4 - 7.5 ppm (d) (Para to CHO) | ~7.7 - 7.8 ppm (s) (H-4, isolated singlet) | |
| Aliphatic | Methylene (CH₂) | Two distinct sets (due to asymmetry)~4.9 ppm (H-3, deshielded)~4.6 ppm (H-1) | Overlapping multiplets ~4.6 - 4.7 ppm (H-1 & H-3)(Less magnetic differentiation) |
| Protecting | N-Boc (t-Bu) | ~1.50 ppm (s) | ~1.50 ppm (s) |
Key Diagnostic Indicator
-
4-Isomer: Look for a Triplet (or dd appearing as t) in the aromatic region (H-6).[1] This confirms the continuous 1,2,3-substitution (H5-H6-H7 are neighbors).[1][2][3]
-
5-Isomer: Look for an Isolated Singlet (H-4).[1] This proton has no ortho neighbors, confirming the 1,2,4-substitution.[2][3]
Experimental Protocol: High-Resolution Acquisition
To resolve the rotameric broadening often seen with N-Boc groups, specific acquisition parameters are recommended.
Method:
-
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ (99.8% D).
-
Instrument: 400 MHz or higher.
-
Parameters:
Data Interpretation Workflow
The following logic flow ensures rigorous identification of the regioisomer.
Figure 1: Decision logic for distinguishing isoindoline regioisomers based on aromatic coupling patterns.
References
-
Vertex Pharmaceuticals. (2024).[3] Inhibitors of Myeloperoxidase. WO2024038131A1.[3] (Describes the synthesis and use of 4-formylisoindoline derivatives). Link
-
University of Barcelona. (2011). pH-Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine–Porphyrin Hybrids. (Details the synthesis of N-Boc-4-formylisoindoline and its conversion to porphyrins). Link
-
BenchChem. (2025).[1][4] 1H NMR Characterization of Isoquinoline Derivatives. (Provides comparative shift data for fused heterocyclic systems). Link[2][3]
-
Fulcrum Therapeutics. (2023).[1] Inhibitors of MLH1 and/or PMS2 for Cancer Treatment. US20230183197A1.[3] (Experimental procedures using tert-butyl 4-formylisoindoline-2-carboxylate). Link
-
Gottlieb, H. E., et al. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. 62, 7512-7515.[2][3] (Standard reference for solvent residuals). Link[1][2][3]
Sources
Distinguishing 4-Isomer vs. 5-Isomer Isoindoline via NMR Spectroscopy
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Status: Validated Methodology[1]
Executive Summary
In drug discovery, the isoindoline scaffold is a privileged structure found in numerous bioactive compounds (e.g., lenalidomide analogs, kinase inhibitors).[1] However, synthetic routes—particularly electrophilic aromatic substitutions or reductions of substituted phthalimides—often yield mixtures of 4-substituted and 5-substituted regioisomers.
Distinguishing these isomers is critical because the position of the substituent drastically alters the vector of hydrogen bond donors/acceptors, impacting potency and metabolic stability.
This guide provides a definitive, self-validating NMR strategy to distinguish the 4-isomer from the 5-isomer. The differentiation relies on two orthogonal pillars:
-
Scalar Coupling (
): Analysis of the aromatic spin system (contiguous vs. isolated).[1] -
Dipolar Coupling (NOE): Spatial proximity of aromatic protons to the pyrroline ring methylenes.
Structural Foundation & Numbering
Before interpreting spectra, the atom numbering must be unambiguous.[1] The isoindoline core consists of a benzene ring fused to a pyrroline ring.[2]
-
4-Isomer: Substituent at C4. Protons remain at C5, C6, and C7.[1]
-
5-Isomer: Substituent at C5. Protons remain at C4, C6, and C7.[1]
Figure 1: Structural definition of the regioisomers. Note that C4 and C7 are the "corner" carbons adjacent to the bridgeheads, while C5 and C6 are the "middle" carbons.[1]
Method 1: 1H NMR Spin Systems (Scalar Coupling)
The most rapid identification method is analyzing the splitting pattern of the aromatic protons. This assumes a non-interacting substituent (e.g., -Br, -Cl, -NO2, -OMe).[1]
A. The 4-Isomer (Contiguous System)
In the 4-isomer, the remaining protons (H5, H6, H7) are adjacent to one another.[1] This creates a contiguous spin system, typically an AMX or ABC pattern.[1]
-
H5: Doublet (coupled to H6).
Hz. -
H6: Triplet (or dd, coupled to H5 and H7).
Hz. -
H7: Doublet (coupled to H6).
Hz. -
Visual Cue: You will see three signals with strong ortho-couplings . H6 typically appears as a triplet (pseudo-triplet).[1]
B. The 5-Isomer (Isolated System)
In the 5-isomer, the substituent breaks the continuity of the protons.
-
H4: Singlet (or doublet with small meta-coupling). Key Indicator: This proton is isolated from the others by the substituent and the bridgehead.
-
H6: Doublet (coupled to H7).
-
H7: Doublet (coupled to H6).
-
Visual Cue: You will see one isolated singlet (H4) and two doublets (H6/H7) forming an AB system.[1]
Caveat: If the resolution is low, the meta-coupling (
Method 2: NOE/ROESY Analysis (The "Gold Standard")
When 1H splitting is ambiguous (e.g., severe overlap), Nuclear Overhauser Effect (NOE) spectroscopy provides definitive proof by mapping through-space distances.[1]
Mechanism: The isoindoline core has two methylene groups (C1-H and C3-H) at the bridgehead positions.
-
C4/C7 Protons are spatially close (< 3 Å) to these methylenes.[1]
-
C5/C6 Protons are too far (> 5 Å) to show a strong NOE with the methylenes.
The Protocol
-
4-Isomer:
-
5-Isomer:
Figure 2: Decision tree for assigning regioisomers based on NOE correlations.
Experimental Protocols
A. Sample Preparation[7]
-
Solvent: DMSO-d6 is preferred over CDCl3.
-
Reason: Isoindolines often possess H-bond donors (NH). DMSO minimizes exchange broadening and improves solubility of polar salts.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming artifacts).
B. Acquisition Parameters (600 MHz equivalent)
| Experiment | Key Parameter | Value/Setting | Reason |
| 1H 1D | Spectral Width | 12-14 ppm | Capture downfield NH or OH protons. |
| Relaxation Delay (D1) | > 2.0 sec | Ensure accurate integration of aromatic protons. | |
| Scans | 16 - 64 | Sufficient S/N for small couplings. | |
| 2D NOESY | Mixing Time | 300 - 500 ms | Optimal for medium-sized molecules (MW 200-500). |
| Points (TD) | 2048 x 256 | High resolution in F2 is critical for splitting analysis.[1] | |
| 2D HSQC | Coupling ( | 145 Hz | Standard setting to differentiate CH/CH3 from CH2.[1] |
Summary Comparison Table
| Feature | 4-Substituted Isoindoline | 5-Substituted Isoindoline |
| Symmetry | Asymmetric | Asymmetric |
| Aromatic Spin System | AMX / ABC (Contiguous) | ABX (Isolated) |
| Key Multiplicity | Triplet (H6) usually visible. | Singlet (H4) usually visible.[1] |
| NOE to Benzylic CH2 | 1 Interaction (H7 ↔ CH2) | 2 Interactions (H4 ↔ CH2 & H7 ↔ CH2) |
| Benzylic CH2 Shifts | Often distinct (C1 | Often overlapping (C1 |
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and NOE).
-
Luo, F.-T., & Chen, C.-H. (2001).[1][3] Synthesis of 3-Substituted Isoindolin-1-ones by Regioselective Cyclization. Semantic Scholar. Link (Demonstrates NOESY usage in isoindolinone regioisomers).
-
Grigoreva, T. A., et al. (2018).[1] Amino acids as chiral derivatizing agents for antiproliferative substituted N-benzyl isoindolinones.[8] ResearchGate. Link (Provides specific 1H NMR spectra examples of substituted isoindolinones).
-
Reich, H. J. (2025).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Link (Fundamental coupling constants for aromatic systems).
Sources
- 1. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparison of reactivity: Isoindoline-4-carbaldehyde vs benzaldehyde
Comparative Guide: Isoindoline-4-carbaldehyde vs. Benzaldehyde
Executive Summary
This guide provides a technical comparison between Benzaldehyde (the industry standard aromatic aldehyde) and Isoindoline-4-carbaldehyde (specifically its stable N-Boc protected form , tert-butyl 4-formylisoindoline-2-carboxylate).[1]
While Benzaldehyde is a ubiquitous, highly reactive electrophile, Isoindoline-4-carbaldehyde represents a "privileged scaffold" intermediate.[1] It offers the unique geometric constraint of a fused bicyclic system but introduces significant steric hindrance and electronic modulation that researchers must account for in synthetic planning.[1][2]
Key Takeaway: Treat Isoindoline-4-carbaldehyde not as a simple benzaldehyde analog, but as an ortho-substituted, sterically hindered electrophile .[1][2] Standard protocols for benzaldehyde often require modification (increased temperature, longer reaction times, or stronger activation) to achieve comparable yields with the isoindoline derivative.
Structural & Electronic Analysis
Structural Geometry & Sterics
The defining difference between the two molecules is the local environment of the aldehyde carbonyl group.[2]
-
Benzaldehyde: The formyl group is attached to a planar, rotating phenyl ring with no ortho-substituents.[1][2] The carbonyl carbon is highly accessible to nucleophiles (Burgi-Dunitz angle is unobstructed).[1]
-
Isoindoline-4-carbaldehyde: The aldehyde is located at position C4.[1][2] Crucially, the fused pyrroline ring places a methylene group (C3) directly ortho to the aldehyde. This creates a permanent steric blockade on one side of the carbonyl, significantly retarding the rate of nucleophilic attack compared to benzaldehyde.
Electronic Effects
-
Benzaldehyde: The carbonyl is electron-deficient, making it a potent electrophile.[1][2]
-
Isoindoline-4-carbaldehyde (N-Boc):
-
Inductive Effect (-I): The Nitrogen atom at position 2 is electron-withdrawing.[1][2] However, it is separated from the benzene ring by methylene bridges (C1/C3), diminishing its direct inductive pull on the C4 aldehyde.
-
Ring Fusion (+I/Hyperconjugation): The alkyl-like fusion of the pyrroline ring acts similarly to an o-alkyl substituent (like a methyl group), which is weakly electron-donating.[1]
-
Net Result: The electronic deactivation (donating alkyl fusion) and steric hindrance combine to make Isoindoline-4-carbaldehyde less electrophilic and kinetically slower than benzaldehyde.[1][2]
-
DOT Diagram: Structural & Electronic Logic
Caption: Logical flow comparing the structural origins of reactivity differences between Benzaldehyde and Isoindoline-4-carbaldehyde.
Reactivity Profile Comparison
The following table synthesizes experimental observations and physical organic chemistry principles.
| Feature | Benzaldehyde | N-Boc-Isoindoline-4-carbaldehyde | Practical Implication |
| Electrophilicity | High | Moderate | Isoindoline requires longer reaction times (2-4x longer).[1][2] |
| Steric Hindrance | Low | High (Ortho-effect) | Bulky amines may fail to condense with the Isoindoline; use smaller nucleophiles or higher heat.[1][2] |
| Stability (Air) | Low (Oxidizes to Benzoic Acid) | High (N-Boc form) | Isoindoline is easier to handle/store; less likely to contain carboxylic acid impurities.[1] |
| Solubility | Lipophilic (Non-polar solvents) | Moderate Polarity | Isoindoline dissolves better in polar aprotic solvents (DMF, DMSO) due to the carbamate. |
| Reductive Amination | Rapid (< 1h) | Slow (4-16h) | Monitor Isoindoline reactions by LCMS; TLC may be misleading due to slow imine formation.[1][2] |
Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard" Comparison)
Context: This reaction is the most common application for both aldehydes in drug discovery.[1][2]
1. Benzaldehyde (Standard)
-
Reagents: Amine (1.0 eq), Benzaldehyde (1.0 eq), NaBH(OAc)₃ (1.5 eq), DCE (0.1 M).
-
Conditions: Stir at RT for 1–2 hours.
-
Workup: Quench with NaHCO₃, extract DCM.
2. N-Boc-Isoindoline-4-carbaldehyde (Modified)
-
Reagents: Amine (1.2 eq), Aldehyde (1.0 eq), Acetic Acid (1-2 eq) , NaBH(OAc)₃ (2.0 eq), DCE (0.1 M).
-
Critical Modification: The addition of acetic acid is mandatory to catalyze imine formation, which is rate-limiting due to the steric hindrance at C4.
-
Conditions: Stir at 40–50°C for 4 hours, then add borohydride and stir overnight (16h) at RT.
-
Workup: Quench with NaHCO₃. Note: Ensure pH is basic enough to neutralize the acetic acid during extraction.
Protocol B: Wittig Olefination
-
Benzaldehyde: Reacts rapidly with unstabilized ylides at -78°C.[1][2]
-
Isoindoline-4-carbaldehyde: Reacts sluggishly.[1][2]
-
Recommendation: Use Horner-Wadsworth-Emmons (HWE) conditions (Phosphate ester + NaH/LiHMDS) instead of standard Wittig reagents to drive the reaction to completion through higher thermodynamic driving force.[1]
-
Mechanistic Visualization: Reductive Amination Workflow
This diagram illustrates the critical decision points when working with the hindered Isoindoline scaffold.
Caption: Decision tree for reductive amination, highlighting the "Forcing Conditions" required for the Isoindoline derivative.
References
-
BenchChem. (2025).[1][2] Comparison of N-alkylated benzaldehyde derivatives in synthesis. Retrieved from
-
Scribd. (2000).[1][2] Reductive Amination of Benzaldehyde: Kinetics and Mechanism. Eur. J. Org.[1][2] Chem. Retrieved from
-
Google Patents. (2024).[1][2] Inhibitors of myeloperoxidase (US20240166642A1).[2] (Contains specific protocols for tert-butyl 4-formylisoindoline-2-carboxylate reductive amination). Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: tert-Butyl 4-formylisoindoline-2-carboxylate.[1][2][3][4][5][6][7][8] Retrieved from
-
MDPI. (2022).[1][2] N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole.[1][2] Retrieved from
Sources
- 1. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoquinoline-4-carbaldehyde | C10H7NO | CID 10868870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. 2306265-50-7|tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. 2061979-87-9|tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 6. Shandong Youfu Pharmaceutical Technology Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 7. Novachemistry-Products [novachemistry.com]
- 8. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]
Benchmarking Synthetic Routes for 4-Substituted Isoindolines: A Comprehensive Guide
Introduction & Strategic Importance
The 4-substituted isoindoline scaffold—particularly the 4-aminoisoindoline-1,3-dione derivative—is a privileged pharmacophore in modern drug discovery. Historically recognized as a core structural motif in biologically active natural products like the cytochalasan alkaloids[1], this scaffold has recently garnered significant attention in antimicrobial research. Specifically, 4-substituted isoindolines have been identified as potent small-molecule inhibitors of the Bacterioferritin (BfrB)–Ferredoxin (Bfd) complex. Compounds such as KM-5-25 and KM-5-66 effectively block this critical protein-protein interaction, disrupting iron homeostasis and successfully killing biofilm-embedded Pseudomonas aeruginosa cells[2],[3].
Given the therapeutic potential of these analogs, selecting an optimal synthetic route is critical for both early-stage structure-activity relationship (SAR) profiling and late-stage scale-up. As an application scientist, I have benchmarked the two predominant synthetic strategies utilized in the field: the Classical Phthalimide Functionalization (Route A) and the Transition-Metal Catalyzed C-H Functionalization (Route B) .
Mechanistic Pathways & Causality
To ensure reproducibility and high yields, it is essential to understand the mechanistic causality behind each reagent choice rather than simply following a recipe.
Route A: Classical Phthalimide Functionalization
This route relies on the stepwise elaboration of a commercially available anhydride to build the 4-aminoisoindoline-1,3-dione core, followed by late-stage functionalization.
-
Amidation & Cyclization: 4-nitroisobenzofuran-1,3-dione is reacted with ammonium hydroxide. The initial nucleophilic acyl substitution forms an intermediate amic acid, which is then thermally cyclized at 230 °C to yield 4-nitroisoindoline-1,3-dione[4]. Causality: The extreme heat is required to drive off water, pushing the thermodynamic equilibrium entirely toward the closed imide ring.
-
Catalytic Hydrogenation: The nitro group is reduced to an aniline. Causality: Why use 10% Pt/C instead of the more ubiquitous Pd/C? Platinum is generally less active toward the hydrogenolysis of C-N and C-O bonds. This prevents the unwanted over-reduction or ring-opening of the imide carbonyls under an H₂ atmosphere, ensuring exceptional chemoselectivity[4],[5].
-
Reductive Amination: The primary amine is functionalized using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃)[3]. Causality: Direct alkylation with alkyl halides often leads to uncontrollable over-alkylation, yielding tertiary amines. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transiently formed iminium ion much faster than it reduces the starting aldehyde, ensuring the exclusive formation of the desired secondary 4-substituted isoindoline[6].
Route B: Transition-Metal Catalyzed C-H Functionalization
This modern approach utilizes Palladium (Pd) or Ruthenium (Ru) catalysts to directly functionalize the C-H bond of an unactivated phthalimide or benzamide precursor[7]. While this one-pot strategy significantly reduces the step count and allows for the use of traceless directing groups, it comes with inherent mechanistic flaws. Causality: The directing groups on the nitrogen often cannot perfectly distinguish between the sterically and electronically similar C4 and C5 positions on the aromatic ring. This leads to regioselectivity issues, producing mixtures of isomers that are notoriously difficult to separate via standard silica gel chromatography[7].
Comparative synthetic workflows for 4-substituted isoindolines.
Quantitative Data & Benchmarking
The following table summarizes the performance metrics of both routes based on empirical data and literature validation[7],[4],[3].
| Metric | Route A: Classical Phthalimide Functionalization | Route B: TM-Catalyzed C-H Functionalization |
| Overall Yield | High (65% - 85% over 3 steps) | Moderate (40% - 60% over 1-2 steps) |
| Step Count | 3 Steps | 1 - 2 Steps |
| Regioselectivity | Absolute (Pre-determined by starting material) | Variable (Requires directing groups/steric bias) |
| Scalability | Excellent (Easily scaled to multi-gram quantities) | Poor to Moderate (Limited by catalyst/oxidant cost) |
| Environmental Impact | Moderate (Requires high heat and H₂ gas) | High (Heavy metal catalysts, stoichiometric oxidants) |
| Primary Use Case | Large-scale synthesis of specific clinical candidates | Late-stage diversification and library generation |
Verdict: For researchers aiming to synthesize substantial quantities of specific 4-aminoisoindoline-1,3-dione derivatives (such as the BfrB-Bfd inhibitors) for in vivo studies, Route A is the undisputed champion due to its absolute regioselectivity and high step-wise yields.
Experimental Protocols: The Classical Route (Route A)
The following self-validating protocols detail the synthesis of 4-substituted isoindoline-1,3-diones. These procedures have been optimized for high yield and reproducibility[4],[6].
Step 1: Synthesis of 4-nitroisoindoline-1,3-dione
-
Reagent Mixing: In a 5 mL round-bottom flask, add 4-nitroisobenzofuran-1,3-dione (300 mg, 1.55 mmol) and ammonium hydroxide (540 µL)[4].
-
Initial Heating: Attach a reflux condenser (without water flow) and heat the mixture to boiling until all water has evaporated.
-
Cyclization: Increase the temperature to 230 °C and maintain for 2 hours.
-
Isolation: Cool to room temperature. The product precipitates as a yellow solid. Yield: ~93% (278 mg). Rf = 0.61 (Hexane:EtOAc 1:1)[4].
Step 2: Synthesis of 4-aminoisoindoline-1,3-dione
-
Preparation: In a Schlenk flask, suspend 10% Pt/C catalyst (47.0 mg, 0.24 mmol) in 13.5 mL of absolute ethanol[4].
-
Substrate Addition: Add the 4-nitroisoindoline-1,3-dione (220 mg, 1.14 mmol) to the mixture under continuous magnetic stirring.
-
Hydrogenation: Purge the flask and introduce an H₂ atmosphere at 2 atm. Maintain the reaction at 55 °C for 24 hours[5].
-
Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pt/C catalyst. Evaporate the ethanol under reduced pressure.
-
Validation: A green-colored solid should be obtained. Yield: ~96% (177.5 mg). Rf = 0.59 (Hexane:EtOAc 1:1)[4].
Step 3: Reductive Amination (Synthesis of Target Analog)
Note: This specific protocol yields derivatives similar to KM-5-25, using a substituted benzaldehyde[3],[6].
-
Imine Formation: Dissolve 4-aminoisoindoline-1,3-dione (1.0 eq) and the desired substituted aldehyde (e.g., 5-chlorosalicylaldehyde, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF)[3]. Stir at room temperature for 2 hours under a nitrogen atmosphere.
-
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Cooling prevents exothermic degradation and enhances the chemoselectivity of the hydride transfer to the iminium species.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the 4-substituted isoindoline.
Conclusion
While transition-metal catalyzed C-H functionalization offers an elegant, low-step-count approach for library generation, the classical functionalization of phthalimides remains the most robust, scalable, and regioselective route for synthesizing 4-substituted isoindolines. By rigorously controlling the reduction and amination conditions, researchers can efficiently access high-purity analogs required for advanced biological profiling, such as the disruption of bacterial iron homeostasis.
References[1] Title: The chemistry of isoindole natural products. Source: Beilstein Journal of Organic Chemistry. URL:https://www.beilstein-journals.org/bjoc/articles/9/243[7] Title: Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Source: Advanced Synthesis & Catalysis. URL:https://doi.org/10.1002/adsc.202100155[2] Title: Small Molecule Inhibitors of the Bacterioferritin (BfrB)–Ferredoxin (Bfd) Complex Kill Biofilm-Embedded Pseudomonas aeruginosa Cells. Source: ACS Infectious Diseases. URL:https://pubs.acs.org/doi/10.1021/acsinfecdis.0c00669[4] Title: Chemoenzymatic Synthesis of Apremilast: A Study Using Ketoreductases and Lipases. Source: Journal of the Brazilian Chemical Society. URL:https://doi.org/10.21577/0103-5053.20200215[3] Title: Small Molecule Inhibitors of the Bacterioferritin (BfrB)–Ferredoxin (Bfd) Complex Kill Biofilm-Embedded Pseudomonas aeruginosa Cells. Source: PMC - NIH (ACS Infectious Diseases). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7886000/[5] Title: Chemoenzymatic Synthesis of Apremilast: A Study Using Ketoreductases and Lipases. Source: Semantic Scholar (Journal of the Brazilian Chemical Society). URL:https://doi.org/10.21577/0103-5053.20200215[6] Title: Small Molecule Inhibitors of the Bacterioferritin (BfrB)–Ferredoxin (Bfd) Complex Kill Biofilm-Embedded Pseudomonas aeruginosa Cells. Source: ResearchGate (ACS Infectious Diseases). URL:https://pubs.acs.org/doi/10.1021/acsinfecdis.0c00669
Sources
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Inhibitors of the Bacterioferritin (BfrB)–Ferredoxin (Bfd) Complex Kill Biofilm-Embedded Pseudomonas aeruginosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Isoindoline-4-carbaldehyde hydrochloride
Topic: Personal protective equipment for handling Isoindoline-4-carbaldehyde hydrochloride Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Isoindoline-4-carbaldehyde hydrochloride (often used as a medicinal chemistry intermediate) presents a dual-hazard profile: the reactivity of an aromatic aldehyde coupled with the acidity and hygroscopic nature of a hydrochloride salt .
-
Primary Risks: Respiratory irritation (H335), severe eye irritation (H319), and skin sensitization.
-
Critical Control: Moisture exclusion is paramount.[1] The HCl salt renders the compound hygroscopic; absorption of water accelerates aldehyde oxidation to the corresponding carboxylic acid, degrading sample purity and potentially altering safety parameters.
-
Immediate Action: Handle strictly within a certified fume hood. Wear nitrile gloves (minimum 0.11 mm) and chemical splash goggles.
Chemical Hazard Profile & Analysis
Understanding the why behind the safety protocols ensures better compliance and risk assessment.
| Feature | Chemical Implication | Safety Consequence |
| Aldehyde Group (-CHO) | Electrophilic reactivity; prone to air oxidation. | Potential skin sensitizer. Old samples may contain acidic degradation products. |
| Hydrochloride Salt (.HCl) | Ionic character; acidic pH in solution. | Hygroscopic (absorbs moisture). Corrosive to mucous membranes upon inhalation of dust. |
| Isoindoline Core | Nitrogen-containing heterocycle. | Biologically active scaffold; assume pharmacological potency (treat as "harmful if swallowed"). |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific state of the matter (Solid vs. Solution).
Tier 1: Solid Handling (Weighing & Transfer)
-
Respiratory: Fume Hood (Face velocity 0.3–0.5 m/s). If weighing outside a hood is unavoidable (not recommended), use a P95/P3 particulate respirator .
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient due to the risk of airborne micro-particulates entering the eye from the side.
-
Hands: Disposable Nitrile Gloves (4 mil / 0.11 mm).
-
Protocol: Inspect for pinholes. Change immediately if sweaty or contaminated.
-
-
Body: Lab coat (buttoned to neck) + long pants + closed-toe shoes.
Tier 2: Solution Handling (Reaction Setup & Workup)
-
Respiratory: Fume Hood (Sash at working height).
-
Eyes: Chemical Splash Goggles + Face Shield if working with volumes >500 mL or exothermic reagents.
-
Hands: Double Gloving Recommended .
-
Inner: Nitrile (4 mil).[2]
-
Outer: Nitrile (4-8 mil) or Neoprene (if using penetrating solvents like DCM or THF).
-
Justification: Chlorinated solvents (common for dissolving this compound) permeate thin nitrile in <5 minutes, carrying the dissolved aldehyde through to the skin.
-
Operational Handling Protocol
Phase A: Storage & Retrieval
-
Environment: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).
-
Equilibration: Allow the sealed container to warm to room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic HCl salt, turning the free-flowing powder into a sticky gum.
-
Phase B: Weighing & Transfer
-
Static Control: Use an anti-static gun if available. HCl salts often carry static charge, causing "jumping" of powder.
-
Transfer: Use a clean, dry spatula. Do not use metal spatulas if the coating is scratched (acidic salts can corrode iron/steel over time, contaminating the sample).
-
Containment: Weigh directly into the tared reaction vessel if possible to minimize transfer steps.
Phase C: Solubilization
-
Solvent Addition: Add solvent to the solid, not solid to the solvent.
-
Exotherm Check: The dissolution of HCl salts can be mildly exothermic. Ensure cooling if working on a multi-gram scale.
Workflow Visualization
The following diagram illustrates the critical path for handling to maintain safety and compound integrity.
Figure 1: Safe handling workflow emphasizing moisture exclusion and containment.
Emergency Response & Decontamination
Exposure Scenarios[3][4][5][6][7]
-
Eye Contact: Immediately flush with water for 15 minutes .[3][4][5][6] Hold eyelids open. The HCl component causes immediate pain; do not stop flushing even if pain subsides. Seek medical attention.
-
Skin Contact: Wash with soap and copious water.[3][4][5][6] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Spill Management (Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Wear goggles, lab coat, and double nitrile gloves.
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow to neutralize acidity.
-
Collect: Sweep carefully into a bag (avoid dust). Wipe surface with water, then acetone.
Spill Decision Logic
Figure 2: Decision tree for immediate spill response.
Disposal & Waste Management
Do not dispose of down the drain. The aldehyde is toxic to aquatic life, and the HCl salt changes pH.
-
Solid Waste: Place in a labeled container for "Solid Hazardous Waste" (Organic).
-
Liquid Waste:
-
Dissolve in a combustible solvent (e.g., acetone or ethanol).
-
Dispose in the "Organic Solvents" stream.
-
Note: If the solution is highly acidic, neutralize to pH 6–8 before adding to the main waste carboy to prevent reactions with other waste streams (e.g., cyanides or sulfides).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Isoindoline Derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
